1-Dimethylamino-2-methylpentan-3-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(dimethylamino)-2-methylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWGKOYVOZJNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388851 | |
| Record name | 1-dimethylamino-2-methylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51690-03-0 | |
| Record name | 1-dimethylamino-2-methylpentan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(dimethylamino)-2-methyl-3-pentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Dimethylamino-2-methylpentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Dimethylamino-2-methylpentan-3-one, particularly its (2S)-enantiomer, is a chiral ketone that serves as a critical intermediate in the synthesis of various biologically active compounds. Its primary significance lies in its role as a precursor to the analgesic drug tapentadol. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its downstream pharmacological applications, with a focus on the mechanism of action of tapentadol.
Chemical and Physical Properties
This compound is an organic compound with the chemical formula C₈H₁₇NO.[1] It is a colorless to pale yellow liquid with a characteristic fruity odor.[1][2] The presence of a chiral center at the second carbon position gives rise to two enantiomers, with the (2S)-enantiomer being of particular importance in pharmaceutical synthesis.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇NO | [1][4][5] |
| Molecular Weight | 143.23 g/mol | [1][2][4] |
| CAS Number | 51690-03-0 (racemic), 159144-11-3 ((2S)-enantiomer) | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 160-161 °C; 59-61 °C (at 10 Torr) | [1][4] |
| Density | Approximately 0.84-0.88 g/mL; 0.8579 g/cm³ | [1][4] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and ether. | [1] |
| InChI Key | QVWGKOYVOZJNRJ-UHFFFAOYSA-N (racemic) | [6] |
| SMILES | CCC(=O)C(C)CN(C)C | [6] |
Synthesis of (2S)-1-(Dimethylamino)-2-methylpentan-3-one
The synthesis of (2S)-1-(Dimethylamino)-2-methylpentan-3-one is a critical step in the production of tapentadol. A common and scalable method involves a Grignard reaction.
Experimental Protocol: Grignard Reaction-Based Synthesis
This protocol outlines the synthesis of a downstream intermediate of tapentadol starting from (2S)-1-(dimethylamino)-2-methylpentan-3-one.
Objective: To synthesize (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl pentan-3-ol via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
3-Bromoanisole
-
Iodine crystal (catalyst)
-
(2S)-1-(dimethylamino)-2-methylpentan-3-one
-
Nitrogen gas for inert atmosphere
Procedure:
-
In a dry flask under a nitrogen atmosphere, charge magnesium turnings (41.0 g, 1.70 M) in tetrahydrofuran (200 ml).[4]
-
Add a small amount of 3-Bromoanisole (20.0 g, 0.106 M) and a crystal of iodine to initiate the reaction.[4]
-
Heat the reaction mixture to 68-75°C.[4]
-
Once the reaction initiates (indicated by a color change and/or reflux), add the remaining 3-Bromoanisole (307 g, 1.641 M) dropwise, maintaining the reaction at reflux.[4]
-
After the addition is complete, continue to stir and maintain the reflux for 1 hour.[4]
-
Cool the reaction mixture to 25-30°C.[4]
-
Slowly add (2S)-1-(dimethylamino)-2-methylpentan-3-one (100.0 g, 0.699 M) while maintaining the temperature at 25-30°C.[4]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified.
Role in Tapentadol Synthesis and Mechanism of Action
(2S)-1-(Dimethylamino)-2-methylpentan-3-one is a key building block for the synthesis of tapentadol, a centrally acting analgesic with a dual mechanism of action.[3]
Synthesis of Tapentadol from (2S)-1-(Dimethylamino)-2-methylpentan-3-one
The synthesis of tapentadol from its precursor involves several steps, including the Grignard reaction described above to form an intermediate alcohol, followed by further chemical transformations. A general workflow is outlined below.
Caption: Synthetic workflow for Tapentadol from (2S)-1-(Dimethylamino)-2-methylpentan-3-one.
Mechanism of Action of Tapentadol
Tapentadol exerts its analgesic effects through two distinct but synergistic mechanisms:
-
μ-opioid receptor (MOR) agonism: Tapentadol is an agonist at the μ-opioid receptor.[7] Binding to and activation of MORs in the central nervous system leads to a decrease in the transmission of pain signals.
-
Noradrenaline reuptake inhibition (NRI): Tapentadol also inhibits the reuptake of noradrenaline, which enhances descending inhibitory pain pathways.[7]
This dual action provides effective pain relief for both nociceptive and neuropathic pain.
Caption: Simplified signaling pathway of Tapentadol's dual mechanism of action.
Analytical Methods
The chiral purity of (2S)-1-(Dimethylamino)-2-methylpentan-3-one is crucial for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a common analytical technique employed to determine the enantiomeric excess.
Chiral HPLC Method Development
A general strategy for developing a chiral HPLC method involves screening various chiral stationary phases (CSPs) and mobile phases.
Typical Chiral Stationary Phases:
-
Cellulose-based (e.g., Chiralcel OD-H)
-
Amylose-based (e.g., Chiralpak AD)
-
Pirkle-type
-
Cyclodextrin-based
Typical Mobile Phases:
-
Normal-phase: Hexane/Isopropanol or Hexane/Ethanol mixtures.
-
Additives: Diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) are often added to the mobile phase to improve peak shape and resolution.
The selection of the appropriate CSP and mobile phase combination is determined empirically for each specific analyte.
Safety and Handling
This compound is considered irritating and may cause skin sensitization and eye irritation.[1] It is slightly toxic and corrosive.[1] When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1] Work should be conducted in a well-ventilated area, such as a fume hood. Avoid contact with strong oxidizing agents and flammable materials.[1]
Conclusion
This compound, particularly its (2S)-enantiomer, is a valuable chiral building block in medicinal chemistry. Its primary application as a key intermediate in the synthesis of the analgesic tapentadol underscores its importance in the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and the pharmacological context of its downstream products is essential for researchers and professionals in drug development. The methodologies and data presented in this guide provide a foundational resource for further research and application of this compound.
References
- 1. CN102936205B - Synthesis method of tapentadol - Google Patents [patents.google.com]
- 2. Tapentadol shows lower intrinsic efficacy at µ receptor than morphine and oxycodone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]
- 4. Process for the preparation of tapentadol - Eureka | Patsnap [eureka.patsnap.com]
- 5. EP2606030A1 - Process for the preparation of tapentadol - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 1-Dimethylamino-2-methylpentan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Dimethylamino-2-methylpentan-3-one, a key chiral intermediate in pharmaceutical synthesis. The document covers its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and available spectroscopic data. This guide distinguishes between the racemic mixture and the enantiomerically pure (2S)-1-(Dimethylamino)-2-methylpentan-3-one, a critical component in the stereospecific synthesis of the potent analgesic, tapentadol.[1]
Chemical and Physical Properties
Table 1: General and Physical Properties
| Property | Racemic this compound | (2S)-1-Dimethylamino-2-methylpentan-3-one |
| CAS Number | 51690-03-0[1][4] | 159144-11-3[5][6] |
| Molecular Formula | C₈H₁₇NO[1][4] | C₈H₁₇NO[5][6] |
| Molecular Weight | 143.23 g/mol [1][4] | 143.23 g/mol [5] |
| Appearance | Colorless liquid[2] | - |
| Boiling Point | 160-161 °C; 182.7 °C; 59-61 °C (10 Torr)[2][7] | - |
| Density | ~0.84-0.88 g/mL[2] | - |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and ether.[2] | - |
Table 2: Computed Properties (PubChem)
| Property | Value |
| XLogP3-AA | 1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 143.131014166 Da |
| Monoisotopic Mass | 143.131014166 Da |
| Topological Polar Surface Area | 20.3 Ų |
| Heavy Atom Count | 10 |
| Complexity | 110 |
Synthesis and Reactivity
This compound is a valuable building block in organic synthesis. The (2S)-enantiomer is particularly important for its role in the production of pharmaceuticals where specific stereochemistry is required for biological activity.
Synthetic Routes
Several methods for the synthesis of this compound have been reported, including catalytic asymmetric synthesis and the Mannich reaction. The stereoselective Mannich reaction, for instance, can be employed to produce the (S)-enantiomer by reacting 3-pentanone with formaldehyde and dimethylamine hydrochloride in the presence of L-proline.[8] A racemization process for the conversion of either the (+) or (-) enantiomer to the racemic mixture using a base like aqueous sodium hydroxide has also been described.[9]
Key Reactions: Stereospecific Synthesis of a Tapentadol Intermediate
A critical application of (2S)-1-(Dimethylamino)-2-methylpentan-3-one is its stereospecific Grignard reaction with 3-methoxyphenylmagnesium bromide to form the tertiary alcohol, (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, a key intermediate in the synthesis of tapentadol.[5][9]
Experimental Protocol: Grignard Reaction for Tapentadol Intermediate Synthesis [10]
Objective: To synthesize (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
Materials:
-
Magnesium turnings (41.0 g, 1.70 M)
-
Tetrahydrofuran (THF) (200 ml)
-
3-Bromoanisole (20.0 g initial, 307 g total, 1.641 M)
-
Iodine crystal (0.2 g)
-
(2S)-1-(dimethylamino)-2-methylpentan-3-one (100.0 g, 0.699 M)
Procedure:
-
In a dry flask under a nitrogen atmosphere, charge magnesium turnings and THF.
-
Add an initial amount of 3-Bromoanisole (20.0 g) and a crystal of iodine.
-
Stir and heat the reaction mixture to 68-75°C to initiate the Grignard reagent formation.
-
After initiation, add the remaining 3-Bromoanisole while maintaining the reaction at reflux.
-
Stir and maintain the reaction at reflux for 1 hour.
-
Cool the mixture to 25-30°C.
-
Slowly add (2S)-1-(dimethylamino)-2-methylpentan-3-one, maintaining the temperature at 25-30°C.
Logical Workflow for the Grignard Reaction
Caption: Workflow for the synthesis of a tapentadol intermediate.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Experimental spectra for this compound are not available.
-
¹³C NMR: Experimental spectra for this compound are not available.
Infrared (IR) Spectroscopy
An experimental IR spectrum is not available. However, characteristic absorption bands can be predicted based on the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~1715 |
| C-N Stretch | 1000 - 1300 |
| Aliphatic C-H Stretch | 2800 - 3000 |
Mass Spectrometry (MS)
The predicted monoisotopic mass of this compound is 143.131014166 Da.[4] In mass spectrometry, the molecular ion peak ([M]⁺) would be expected at m/z 143. Fragmentation would likely involve cleavage alpha to the carbonyl group and the nitrogen atom.
Signaling Pathway for Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathways for this compound.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound may cause respiratory irritation.[1] It is recommended to handle this chemical in a well-ventilated area, using personal protective equipment including gloves and safety glasses.[1] For firefighting, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are suitable extinguishing media.[1]
Conclusion
This compound, particularly its (2S)-enantiomer, is a crucial intermediate in the pharmaceutical industry. This guide provides a consolidated resource of its known properties, synthetic applications, and safety information. The lack of publicly available experimental spectroscopic data highlights an area for future research and publication to further support the scientific community.
References
- 1. capotchem.cn [capotchem.cn]
- 2. chembk.com [chembk.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-(Dimethylamino)-2-methyl-3-pentanone | C8H17NO | CID 3048729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]
- 6. (2S)-1-(dimethylamino)-2-methylpentan-3-one|159144-11-3 - MOLBASE Encyclopedia [m.molbase.com]
- 7. 1-(Dimethylamino)-2-methylpentan-3-one [myskinrecipes.com]
- 8. patents.justia.com [patents.justia.com]
- 9. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 10. Process for the preparation of tapentadol - Eureka | Patsnap [eureka.patsnap.com]
(2S)-1-(Dimethylamino)-2-methylpentan-3-one chemical structure.
An In-depth Technical Guide to (2S)-1-(Dimethylamino)-2-methylpentan-3-one
Introduction
(2S)-1-(Dimethylamino)-2-methylpentan-3-one is a chiral ketone of significant interest in the fields of organic and medicinal chemistry.[1] With the molecular formula C8H17NO, this compound serves as a critical stereochemically defined building block in the synthesis of various biologically active molecules.[1] Its primary application lies in its role as a key intermediate in the stereospecific synthesis of active pharmaceutical ingredients (APIs), most notably the potent analgesic, tapentadol.[1] The (S)-configuration of this intermediate is essential for achieving the desired stereochemistry of the final drug product.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological relevance for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The chemical identity and physical properties of (2S)-1-(Dimethylamino)-2-methylpentan-3-one are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-1-(dimethylamino)-2-methylpentan-3-one[1][2] |
| CAS Number | 159144-11-3[1][2][3] |
| Molecular Formula | C8H17NO[1][2][3] |
| InChI Key | QVWGKOYVOZJNRJ-ZETCQYMHSA-N[1][2] |
| Canonical SMILES | CCC(=O)--INVALID-LINK--CN(C)C[2] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 143.23 g/mol [1][2] |
| Exact Mass | 143.131 g/mol [3] |
| Boiling Point | 59-61 °C at 10 Torr[4] |
| Density | 0.8579 g/cm³[4] |
Synthesis and Experimental Protocols
(2S)-1-(Dimethylamino)-2-methylpentan-3-one is a valuable chiral building block, and its synthesis can be achieved through various methods, including catalytic asymmetric approaches to ensure high enantiomeric excess (>98% ee).[1]
Key Synthetic Application: Intermediate in Tapentadol Synthesis
A primary application of (2S)-1-(Dimethylamino)-2-methylpentan-3-one is in the synthesis of tapentadol, a potent analgesic.[1] The process involves a highly stereoselective Grignard reaction with 3-methoxyphenylmagnesium bromide to create a tertiary alcohol with precise stereochemical control.[1]
Experimental Protocol: Stereospecific Synthesis of (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol [5][6]
This protocol outlines a one-pot Grignard reaction followed by condensation.
Materials:
-
Magnesium turnings
-
Tetrahydrofuran (THF)
-
3-Bromoanisole
-
Iodine crystal (catalytic amount)
-
(2S)-1-(Dimethylamino)-2-methylpentan-3-one
Procedure:
-
In a dry flask under a nitrogen atmosphere, charge magnesium turnings (41.0 g, 1.70 M) in THF (200 ml).[6]
-
Add a small amount of 3-bromoanisole (20.0 g, 0.106 M) and a crystal of iodine to initiate the Grignard reaction.[6] The reaction mixture is stirred and heated to 68-75°C.[6]
-
Once the reaction has initiated, the remaining 3-bromoanisole (307 g, 1.641 M) is added slowly while maintaining the reaction at reflux.[6]
-
After the addition is complete, the reaction mixture is maintained at reflux for 1 hour and then cooled to 25-30°C.[6]
-
Slowly add (2S)-1-(Dimethylamino)-2-methylpentan-3-one (100.0 g, 0.699 M) to the Grignard reagent, maintaining the temperature at 25-30°C.[6]
-
Upon completion of the reaction, the resulting intermediate, (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, can be recovered.
Visualizations
Chemical Structure
Caption: Chemical structure of (2S)-1-(Dimethylamino)-2-methylpentan-3-one.
Synthetic Workflow: Tapentadol Intermediate Synthesis
Caption: Workflow for the synthesis of a key tapentadol intermediate.
Biological Activity and Applications
(2S)-1-(Dimethylamino)-2-methylpentan-3-one is recognized for its role as a precursor to analgesics and other therapeutic agents.[1] While primarily used as a synthetic intermediate, its structural features and those of its derivatives have been subjects of biological investigation.
Mechanism of Action Context
The dimethylamino group present in the molecule can engage in hydrogen bonding and other non-covalent interactions with biological targets, thereby influencing their activity.[1] The biological activity of compounds derived from this intermediate, such as tapentadol, involves interaction with specific molecular targets. For instance, tapentadol is known to be a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor. While (2S)-1-(Dimethylamino)-2-methylpentan-3-one itself is not the final active compound, its stereochemistry is fundamental to the therapeutic efficacy of the resulting drug.
Research Applications
-
Pharmaceutical Synthesis: It is a cornerstone intermediate in the synthesis of various pharmaceuticals, especially analgesics like tapentadol.[1]
-
Biological Studies: The compound and its derivatives are utilized in biological research to investigate metabolic pathways and enzyme interactions.[1]
-
Analgesic Development: Due to its structural relationship to known analgesics, it has been explored for its potential analgesic properties.[1] Pharmacological tests have indicated that compounds of this class can interact with the μ-opioid receptor, producing analgesic effects.[7] Notably, there can be differences in the pharmacological properties of its enantiomers, with the (+)-enantiomer showing greater potency in some cases.[7]
Conclusion
(2S)-1-(Dimethylamino)-2-methylpentan-3-one is a vital chiral intermediate in modern pharmaceutical synthesis. Its well-defined stereochemistry is crucial for the production of enantiomerically pure drugs, particularly in the field of analgesics. The synthetic protocols involving this compound, such as the stereoselective Grignard reaction, highlight its importance in constructing complex molecular architectures. Further research into this and related compounds may continue to yield novel therapeutic agents.
References
- 1. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]
- 2. (2S)-1-(Dimethylamino)-2-methylpentan-3-one | C8H17NO | CID 11389445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.molbase.com [m.molbase.com]
- 4. Buy 1-Dimethylamino-2-methylpentan-3-one (EVT-329984) | 51690-03-0 [evitachem.com]
- 5. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 6. Process for the preparation of tapentadol - Eureka | Patsnap [eureka.patsnap.com]
- 7. 1-(Dimethylamino)-2-methylpentan-3-one | CymitQuimica [cymitquimica.com]
Molecular weight and formula of 1-Dimethylamino-2-methylpentan-3-one.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Dimethylamino-2-methylpentan-3-one, a chiral ketone of significant interest in medicinal and organic chemistry. The document details its chemical properties, synthesis, and biological relevance, with a focus on its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Core Compound Data
This compound is a valuable stereochemically defined building block.[1] Its quantitative properties are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₈H₁₇NO[1][2][3][4] |
| Molecular Weight | 143.23 g/mol [1][2][3][4] |
| Boiling Point | 59-61 °C (at 10 Torr) |
| Density | 0.8579 g/cm³ |
| InChI Key | QVWGKOYVOZJNRJ-UHFFFAOYSA-N[3] |
| SMILES | CCC(=O)C(C)CN(C)C[3] |
Molecular Structure
The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its constituent atoms.
Caption: 2D structure of this compound.
Biological Significance and Signaling Pathway
This compound and its derivatives are notable for their interaction with the µ-opioid receptor, acting as ligands with high affinity.[4] This interaction is central to the analgesic properties of compounds synthesized from this intermediate, such as the potent analgesic Tapentadol.[1]
The µ-opioid receptor is a class of G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates an intracellular signaling cascade. This process is initiated by coupling to inhibitory G-proteins (Gαi/o), which in turn inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger. Reduced cAMP levels modulate downstream effectors, ultimately leading to the desired analgesic effect. The signaling is terminated through mechanisms involving β-arrestins, which promote receptor desensitization and internalization.
The schematic below outlines the µ-opioid receptor signaling pathway.
Caption: µ-Opioid receptor signaling pathway.
Experimental Protocols
Synthesis: Grignard Reaction-Based Approach
This compound is a key intermediate in the synthesis of more complex molecules, often via a Grignard reaction. A general protocol for its use in such a reaction, for instance with 3-methoxyphenylmagnesium bromide to form a tertiary alcohol, is outlined below.[1]
Objective: To synthesize (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol using (S)-1-(dimethylamino)-2-methylpentan-3-one.
Materials:
-
(S)-1-(dimethylamino)-2-methylpentan-3-one
-
3-Bromoanisole
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings and a crystal of iodine.
-
Add a small portion of a solution of 3-bromoanisole in anhydrous THF to initiate the reaction.
-
Once the reaction begins, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure the complete formation of 3-methoxyphenylmagnesium bromide.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of (S)-1-(dimethylamino)-2-methylpentan-3-one in anhydrous THF to the dropping funnel.
-
Add the ketone solution dropwise to the stirred, cooled Grignard reagent.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
The crude product can be further purified by column chromatography or recrystallization.
-
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for Grignard-based synthesis.
Analytical Protocol: Chiral HPLC
The enantiomeric purity of this compound is critical for its use in stereospecific synthesis and is typically confirmed by chiral High-Performance Liquid Chromatography (HPLC).
Objective: To separate and quantify the enantiomers of this compound.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Chiralcel® OD-H or Chiralpak® AD have shown efficacy in separating similar β-aminoketones.
Mobile Phase and Conditions:
-
Mode: Normal Phase
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10 or 95:5 v/v). The optimal ratio should be determined empirically to achieve baseline separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Temperature: Ambient.
-
Detection: UV detection at a suitable wavelength (e.g., 210-230 nm).
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a known concentration.
-
Injection: Inject the sample onto the HPLC system.
-
Analysis: Record the chromatogram. The two enantiomers should appear as distinct peaks.
-
Quantification: Calculate the enantiomeric excess (% ee) based on the integrated peak areas of the two enantiomers.
This technical guide provides foundational information for professionals engaged in research and development involving this compound. For detailed safety and handling information, please refer to the specific Safety Data Sheet (SDS) for this compound.
References
- 1. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]
- 2. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(Dimethylamino)-2-methylpentan-3-one | CymitQuimica [cymitquimica.com]
IUPAC Nomenclature and Chemical Profile of 1-(Dimethylamino)-2-methylpentan-3-one
The internationally recognized IUPAC name for the compound 1-Dimethylamino-2-methylpentan-3-one is indeed 1-(dimethylamino)-2-methylpentan-3-one.[1] This nomenclature is derived from its chemical structure, which consists of a five-carbon pentanone backbone with a dimethylamino group attached to the first carbon and a methyl group on the second carbon.
This organic compound, with the chemical formula C8H17NO, is a significant reagent in various organic synthesis applications.[2] It is particularly noted for its role as a key intermediate in the stereospecific synthesis of active pharmaceutical ingredients, such as the potent analgesic tapentadol.[3]
Physicochemical Properties
A summary of the key physicochemical properties of 1-(Dimethylamino)-2-methylpentan-3-one is presented in the table below, compiled from various chemical databases.
| Property | Value |
| Molecular Formula | C8H17NO[1][2] |
| Molecular Weight | 143.23 g/mol [1][2] |
| CAS Number | 51690-03-0[1][4] |
| Appearance | Colorless liquid[2] |
| Boiling Point | 59-61 °C (at 10 Torr)[4][5] |
| Density | Approximately 0.84-0.88 g/mL[2] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and ether[2] |
Synthesis and Reactions
The synthesis of 1-(Dimethylamino)-2-methylpentan-3-one can be achieved through several methods. A common laboratory-scale synthesis involves the alkali-catalyzed addition reaction of 2-methylpentanone with methylamine.[2] Another method describes the reaction of 3-pentanone with dimethylamine in the presence of a catalyst like p-toluenesulfonic acid under mild conditions.[5]
This compound is a versatile reagent in organic chemistry. It can act as a nucleophilic catalyst, stabilizing intermediate complexes in chemical reactions.[5] Its utility is highlighted in the synthesis of more complex molecules, for instance, its reaction with 3-methoxyphenylmagnesium bromide in a Grignard reaction to produce tertiary alcohols, a critical step in the synthesis of certain pharmaceuticals.[3]
A schematic representation of a synthetic pathway involving 1-(Dimethylamino)-2-methylpentan-3-one is provided below.
Synthesis of this compound.
Safety and Handling
1-(Dimethylamino)-2-methylpentan-3-one is considered to be irritating, corrosive, and slightly toxic.[2] Direct contact with skin or eyes, as well as inhalation, may cause irritation or injury.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be worn when handling this chemical.[2] It is also important to avoid contact with strong oxidants and flammable materials to prevent hazardous reactions.[2] Proper storage and disposal should be in accordance with local regulations.[2]
References
- 1. 1-(Dimethylamino)-2-methyl-3-pentanone | C8H17NO | CID 3048729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]
- 4. This compound CAS#: 51690-03-0 [m.chemicalbook.com]
- 5. Buy this compound (EVT-329984) | 51690-03-0 [evitachem.com]
A Technical Guide to the Chirality and Enantiomers of 1-Dimethylamino-2-methylpentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Dimethylamino-2-methylpentan-3-one is a chiral ketone that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a pivotal role in the biological activity of its downstream products. This technical guide provides an in-depth analysis of the chirality, enantiomeric forms, synthesis, and separation of this compound. It includes a summary of its chemical and physical properties, detailed experimental protocols derived from published literature, and visual representations of key concepts and workflows to support research and development in medicinal chemistry.
Introduction
This compound, with the chemical formula C8H17NO, is an organic compound recognized for its utility in organic synthesis.[1][2] It is a colorless liquid with a molecular weight of 143.23 g/mol .[1][3][4] This compound is particularly significant in the pharmaceutical industry, where it functions as a key chiral building block for the synthesis of biologically active molecules, most notably the centrally-acting analgesic, Tapentadol.[5][6] The presence of a stereocenter in its structure means it exists as a pair of enantiomers, each potentially exhibiting different pharmacological and toxicological profiles. Understanding and controlling the stereochemistry of this intermediate is therefore crucial for the development of safe and effective stereochemically pure drugs.
Chirality and Enantiomers
The chirality of this compound arises from the presence of a single stereocenter at the second carbon atom (C2) of the pentan-3-one backbone. This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a dimethylaminomethyl group, and an ethylcarbonyl group. Consequently, the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers: (S)-1-(dimethylamino)-2-methylpentan-3-one and (R)-1-(dimethylamino)-2-methylpentan-3-one.
Caption: Chiral center and enantiomers of this compound.
The racemic mixture, containing equal amounts of both enantiomers, is identified by the CAS number 51690-03-0.[7][8] The specific (2S)-enantiomer has been isolated and is assigned the CAS number 159144-11-3.[7][9] The differential interaction of these enantiomers with other chiral molecules, such as biological receptors, underscores the importance of enantioselective synthesis and separation.[10]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing synthetic routes, purification processes, and for computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C8H17NO | [1][3][4] |
| Molecular Weight | 143.23 g/mol | [1][4] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 182.7 ± 23.0 °C at 760 mmHg | [4] |
| 59-61 °C at 10 Torr | [3][11] | |
| Density | 0.8579 g/cm³ | [3][11] |
| Flash Point | 48.8 ± 13.7 °C | [4] |
| pKa | 8.83 ± 0.28 (Predicted) | [2] |
| LogP | 0.88 | [4] |
| CAS Number (Racemate) | 51690-03-0 | [7][8] |
| CAS Number ((2S)-enantiomer) | 159144-11-3 | [7][9] |
Synthesis and Enantiomeric Separation
The synthesis of this compound can be achieved through various routes, with the Mannich reaction being a common approach. The separation of its enantiomers is a critical step for its use in stereospecific drug synthesis.
General Synthesis
The racemic form of this compound is typically synthesized via the Mannich reaction of 3-pentanone with formaldehyde (or its equivalent) and dimethylamine hydrochloride.[11][12]
Caption: General synthesis workflow for the racemic mixture.
Enantioselective Synthesis and Resolution
Achieving high enantiomeric purity is paramount for pharmaceutical applications. This can be accomplished either through asymmetric synthesis, which creates a preponderance of one enantiomer, or through the resolution of the racemic mixture.
-
Asymmetric Synthesis: Catalytic asymmetric methods are employed to produce the desired enantiomer with high enantiomeric excess (ee), often exceeding 98%.[6]
-
Resolution of Enantiomers: The separation of the racemic mixture into its constituent enantiomers is a common industrial approach. Techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique uses a chiral stationary phase to physically separate the enantiomers. However, it can be tedious and require large volumes of solvents, making it less ideal for large-scale production.[5]
-
Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base.
-
Caption: Workflow for enantiomeric resolution by diastereomeric salt formation.
Pharmacological Significance and Application
Chirality is a fundamental aspect of pharmacology, as stereoisomers of a drug can exhibit markedly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects.[10]
This compound is a precursor to more complex molecules where this principle is evident.
-
Intermediate for Tapentadol: The (S)-enantiomer, specifically (2S)-1-(dimethylamino)-2-methylpentan-3-one, is a key intermediate in the stereospecific synthesis of Tapentadol.[5][13][14] Tapentadol is an analgesic with a dual mechanism of action, acting as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor. The specific stereochemistry of Tapentadol is critical for its therapeutic efficacy.
-
Opioid Receptor Ligands: Research has indicated that this compound structure serves as a basis for ligands that bind to the μ-opioid receptor with high affinity.[15] In related structures, the (+)-enantiomer has been shown to be more potent than the (-)-enantiomer, highlighting the stereoselectivity of the receptor interaction.[15]
Experimental Protocols
Stereoselective Grignard Reaction for Tapentadol Intermediate Synthesis
This protocol describes the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with a Grignard reagent, a crucial step in the synthesis of a Tapentadol precursor. This reaction is highly stereoselective.[5][6]
Objective: To synthesize (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.
Materials:
-
(S)-1-(dimethylamino)-2-methylpentan-3-one (Formula VIII)
-
3-Bromoanisole (Formula II)
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF) or other suitable ether solvent
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a crystal of iodine.
-
Add a solution of 3-bromoanisole in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction. Once initiated, add the remaining 3-bromoanisole solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of 3-methoxyphenylmagnesium bromide (Formula IV).
-
Condensation Reaction: Cool the Grignard reagent solution in an ice bath.
-
Dissolve (S)-1-(dimethylamino)-2-methylpentan-3-one in anhydrous THF and add it dropwise to the cooled Grignard solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (Formula V).
-
Purification: The product can be purified by column chromatography or crystallization. Purity is often confirmed by chiral HPLC.[6]
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated chiral building block whose stereochemical integrity is essential for the synthesis of modern pharmaceuticals. A thorough understanding of its enantiomeric properties, coupled with robust methods for enantioselective synthesis and resolution, is critical for drug development professionals. The ability to produce this intermediate in a highly pure, single-enantiomer form is a key enabler for creating safer and more effective chiral drugs, exemplified by its role in the production of Tapentadol. Continued research into more efficient and scalable stereoselective synthetic routes will further enhance its value in medicinal chemistry.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 51690-03-0 [m.chemicalbook.com]
- 4. 1-(Dimethylamino)-2-methylpentan-3-one | CAS#:51690-03-0 | Chemsrc [chemsrc.com]
- 5. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 6. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]
- 7. Buy this compound | 51690-03-0 [smolecule.com]
- 8. 1-(Dimethylamino)-2-methyl-3-pentanone | C8H17NO | CID 3048729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2S)-1-(Dimethylamino)-2-methylpentan-3-one | C8H17NO | CID 11389445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Buy this compound (EVT-329984) | 51690-03-0 [evitachem.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. WO2012023147A1 - Process for the preparation of tapentadol - Google Patents [patents.google.com]
- 15. 1-(Dimethylamino)-2-methylpentan-3-one | CymitQuimica [cymitquimica.com]
The Synthetic Precursor: Unraveling the Role of 1-Dimethylamino-2-methylpentan-3-one in Modern Analgesics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Dimethylamino-2-methylpentan-3-one is a chiral ketone that has garnered significant attention within the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, it serves as a critical starting material in the stereospecific synthesis of the potent, dual-action analgesic, tapentadol. This technical guide elucidates the role of this compound, detailing its pivotal position in the synthetic pathway of tapentadol and, consequently, the mechanism of action of the resulting therapeutic agent. The focus will be on the chemical transformations leading to tapentadol and the well-established pharmacology of tapentadol as a μ-opioid receptor agonist and norepinephrine reuptake inhibitor.
Introduction: A Key Building Block for a Dual-Action Analgesic
This compound, particularly its (S)-enantiomer, is a key intermediate in the synthesis of tapentadol.[1] Tapentadol is a centrally acting analgesic with a dual mechanism of action, making it effective for the treatment of both nociceptive and neuropathic pain.[2][3][4] The significance of this compound lies in its chemical structure, which provides the necessary backbone for the creation of the pharmacologically active tapentadol molecule. While there have been isolated suggestions of its own biological activity, the overwhelming body of scientific literature and patent filings identify its primary role as a synthetic precursor.
The Synthetic Pathway from this compound to Tapentadol
The synthesis of tapentadol from (2S)-1-(dimethylamino)-2-methylpentan-3-one is a multi-step process that involves the formation of a key intermediate followed by several chemical transformations. A common and well-documented method is the Grignard reaction.
Experimental Protocol: Grignard Reaction and Subsequent Transformations
A generalized protocol for the synthesis of tapentadol starting from (2S)-1-(dimethylamino)-2-methylpentan-3-one is as follows:
-
Grignard Reagent Formation: 3-Bromoanisole is reacted with magnesium turnings in an appropriate solvent, such as tetrahydrofuran (THF), to form the Grignard reagent, 3-methoxyphenylmagnesium bromide.[5]
-
Grignard Reaction: The prepared Grignard reagent is then reacted with (2S)-1-(dimethylamino)-2-methylpentan-3-one. This reaction leads to the formation of the tertiary alcohol, (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.[5][6]
-
Activation of the Hydroxyl Group: The hydroxyl group of the tertiary alcohol is activated to create a good leaving group. This can be achieved by converting it into a sulfonate ester, for example, by reacting it with methanesulfonyl chloride.
-
Reductive Deoxygenation: The activated hydroxyl group is then removed and replaced with a hydrogen atom. This step is typically carried out using a reducing agent.
-
Demethylation: The methoxy group on the phenyl ring is demethylated to yield the final phenol group of tapentadol.[7][8]
-
Salt Formation: The resulting tapentadol base is often converted to a pharmaceutically acceptable salt, such as tapentadol hydrochloride, for improved stability and bioavailability.
Mechanism of Action of Tapentadol
Tapentadol exerts its analgesic effects through a dual mechanism of action: μ-opioid receptor (MOR) agonism and norepinephrine (NE) reuptake inhibition.[2][3][9] This combination provides a broad spectrum of analgesia and may lead to a more favorable side effect profile compared to traditional opioids.[3]
μ-Opioid Receptor (MOR) Agonism
Tapentadol is a full agonist at the μ-opioid receptor.[2] The binding of tapentadol to MORs, which are G-protein coupled receptors located primarily in the brain and spinal cord, initiates a signaling cascade that ultimately leads to a reduction in the transmission of pain signals.
-
Presynaptic Inhibition: Activation of MORs on presynaptic terminals of nociceptive neurons inhibits the release of excitatory neurotransmitters such as substance P and glutamate.
-
Postsynaptic Inhibition: On postsynaptic neurons, MOR activation leads to hyperpolarization of the cell membrane, making it less likely to fire and transmit pain signals.
The affinity of tapentadol for the μ-opioid receptor is lower than that of morphine.[3]
Norepinephrine (NE) Reuptake Inhibition
In addition to its opioid activity, tapentadol inhibits the reuptake of norepinephrine in the central nervous system.[9] By blocking the norepinephrine transporter (NET), tapentadol increases the concentration of NE in the synaptic cleft. This enhanced noradrenergic activity is thought to contribute to analgesia by activating descending pain-inhibitory pathways in the spinal cord.
References
- 1. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]
- 2. Tapentadol - Wikipedia [en.wikipedia.org]
- 3. Tapentadol hydrochloride: A novel analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process for the preparation of tapentadol - Eureka | Patsnap [eureka.patsnap.com]
- 6. EP2606030A1 - Process for the preparation of tapentadol - Google Patents [patents.google.com]
- 7. Synthesis method of tapentadol | Semantic Scholar [semanticscholar.org]
- 8. CN102936205A - Synthesis method of tapentadol - Google Patents [patents.google.com]
- 9. What is the mechanism of Tapentadol Hydrochloride? [synapse.patsnap.com]
Spectroscopic Analysis of 1-Dimethylamino-2-methylpentan-3-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Compound Information
| Identifier | Value |
| IUPAC Name | 1-(Dimethylamino)-2-methylpentan-3-one |
| CAS Number | 51690-03-0 |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| Physical Form | Colorless to light yellow liquid |
| Purity | Typically ≥95% |
Predicted Spectroscopic Data
The following tables summarize predicted spectroscopic data for 1-Dimethylamino-2-methylpentan-3-one. These values are computationally derived and should be used as a reference pending experimental verification.
Predicted ¹³C NMR Data
| Atom | Predicted Chemical Shift (ppm) |
| C=O (C3) | 212.5 |
| CH (C2) | 50.1 |
| CH₂ (C1) | 65.3 |
| N(CH₃)₂ | 45.5 |
| CH₂ (C4) | 35.8 |
| CH₃ (C5) | 7.8 |
| CH₃ (on C2) | 14.2 |
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₂ (C4) | 2.45 | Quartet | 2H |
| CH (C2) | 2.85 | Multiplet | 1H |
| CH₂ (C1) | 2.40 - 2.60 | Multiplet | 2H |
| N(CH₃)₂ | 2.25 | Singlet | 6H |
| CH₃ (on C2) | 1.05 | Doublet | 3H |
| CH₃ (C5) | 1.00 | Triplet | 3H |
Predicted Mass Spectrometry Data
High-resolution mass spectrometry would be expected to yield a molecular ion peak corresponding to the compound's exact mass.
| Adduct | Predicted m/z |
| [M+H]⁺ | 144.1383 |
| [M+Na]⁺ | 166.1202 |
Key Infrared (IR) Spectroscopy Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| C=O (Ketone) | 1710 - 1725 | Strong, sharp absorption |
| C-H (Aliphatic) | 2850 - 3000 | Multiple sharp absorptions |
| C-N (Amine) | 1000 - 1250 | Medium to weak absorption |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic analyses of a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition (using ESI-MS):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).
-
The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).
-
For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer can be used to determine the exact mass and elemental composition.
-
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Solubility profile of 1-Dimethylamino-2-methylpentan-3-one in various solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Dimethylamino-2-methylpentan-3-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the known qualitative solubility profile and provides a detailed, generalized experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.
Qualitative Solubility Profile
This compound is a colorless to light yellow liquid. Its solubility is a critical parameter for its use in various synthetic applications, influencing reaction kinetics, purification, and formulation. The available data indicates a versatile solubility profile. The compound is reportedly soluble in water and a range of common organic solvents.[1][2] Furthermore, its hydrochloride salt form is noted to have enhanced solubility in polar solvents.[3]
The following table summarizes the qualitative solubility of this compound and its hydrochloride salt based on available information.
| Solvent System | This compound | This compound HCl |
| Polar Protic Solvents | ||
| Water | Soluble[2] | Higher solubility than the free base[3] |
| Ethanol | Soluble[1] | Expected to be soluble |
| Polar Aprotic Solvents | ||
| Acetone | Soluble[1] | Expected to be soluble |
| Nonpolar Solvents | ||
| Ether | Soluble[1] | Expected to have lower solubility |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values (e.g., in mg/mL or mol/L), a standardized experimental method is required. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6][7] The following protocol outlines the steps for determining the solubility of this compound.
Materials and Equipment
-
This compound (or its hydrochloride salt) of known purity
-
Selected solvents of analytical grade (e.g., water, ethanol, acetone, etc.)
-
Volumetric flasks
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique
-
pH meter (for aqueous solutions)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution does not change over time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any particulate matter that could interfere with the analysis. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Data Analysis and Reporting
The solubility should be reported in standard units such as mg/mL, g/L, or mol/L. It is recommended to perform the experiment in triplicate to ensure the reliability of the results and report the average solubility with the standard deviation.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of a compound.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. Accurate solubility data is essential for the effective application of this compound in research and development.
References
The Crucial Role of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine in Tapentadol Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tapentadol, a potent centrally acting analgesic, offers a dual mechanism of action, functioning as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[1][2] This unique pharmacological profile makes it an effective treatment for moderate to severe acute and chronic pain.[1][2] The stereospecific synthesis of Tapentadol is of paramount importance, as its therapeutic activity is intrinsically linked to the (1R,2R) configuration of the final molecule. A critical juncture in achieving this specific stereochemistry is the formation of the key intermediate: (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine .[3][4][5][6] This in-depth guide elucidates the synthesis of this pivotal intermediate, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Synthetic Pathways to the Key Intermediate
Several synthetic routes to (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine have been developed, often commencing from 3-methoxypropiophenone or its derivatives. A prevalent strategy involves a Grignard reaction to introduce the ethyl group and establish one of the chiral centers, followed by a series of transformations including amination, resolution, and stereoselective reduction.[6][7][8] Another common approach is the Mannich reaction, which introduces the dimethylaminomethyl group.[9][10] Subsequent steps then focus on creating the second chiral center and achieving the desired (2R,3R) stereochemistry.
The following diagram illustrates a common synthetic pathway to Tapentadol, highlighting the formation of the key intermediate.
Caption: Synthetic pathway to Tapentadol highlighting the key intermediate.
Quantitative Data Summary
The efficiency of the synthesis of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine and its conversion to Tapentadol is critical for industrial-scale production. The following table summarizes key quantitative data reported in the literature.
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Purity (%) | Reference |
| Grignard Reaction | (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone, Ethylmagnesium chloride | THF | (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol | - | 96.8 (desired enantiomer) | [6] |
| Resolution of Racemic Amine | Racemic 1-dimethylamino-2-methylpentan-3-one | L-(-)-dibenzoyl-tartaric acid monohydrate, ethanol | (2S)-1-dimethylamino-2-methylpentan-3-one L-(-)-dibenzoyl-tartrate salt | - | - | [6] |
| Synthesis of Tapentadol HCl | (2R, 3R)-2-methyl-3-(3-methoxyphenyl)-N, N-dimethylpentanamine | Deprotection and salification with hydrochloride | Tapentadol hydrochloride | 57.8 (overall) | - | [5] |
| Demethylation of Key Intermediate | (2R,3R)-3-(3-methoxyphenyl)-N,N-2-trimethylpentan-1-amine hydrochloride | Hydrobromic acid | Tapentadol free base | - | - | [11] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis of the tapentadol intermediate.
Protocol 1: Stereoselective Grignard Reaction
This protocol describes the preparation of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol.[6]
Materials:
-
(2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone
-
Ethylmagnesium chloride
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride solution, saturated
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone in anhydrous THF in a flame-dried, four-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Cool the solution to 5-10 °C in an ice-water bath.
-
Slowly add a solution of ethylmagnesium chloride in THF via the dropping funnel, maintaining the internal temperature between 5 and 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture again to 5-10 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Dilute the mixture with ethyl acetate and separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol.
Protocol 2: Resolution of Racemic this compound
This protocol details the resolution of the racemic ketone to obtain the desired (S)-enantiomer.[6]
Materials:
-
Racemic this compound
-
L-(-)-dibenzoyl-tartaric acid monohydrate
-
Ethanol
Procedure:
-
Dissolve L-(-)-dibenzoyl-tartaric acid monohydrate in ethanol in a reaction vessel.
-
To this solution, add a solution of racemic this compound in ethanol.
-
Warm the reaction mixture to approximately 38 °C and stir for 48 hours.
-
Allow the mixture to cool to room temperature (22 °C) and continue stirring for another 14 hours.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum at 40 °C to obtain the (2S)-1-dimethylamino-2-methylpentan-3-one L-(-)-dibenzoyl-tartrate salt.
Protocol 3: Demethylation of the Key Intermediate to Tapentadol
This protocol describes the final step in the synthesis of Tapentadol from the key intermediate.[11]
Materials:
-
(2R,3R)-3-(3-methoxyphenyl)-N,N-2-trimethylpentan-1-amine hydrochloride
-
Hydrobromic acid (48%)
-
Ammonia solution
-
Toluene
-
Aqueous acetic acid solution
Procedure:
-
Charge a mixture of (2R,3R)-3-(3-methoxyphenyl)-N,N-2-trimethylpentan-1-amine hydrochloride and hydrobromic acid into a reaction vessel.
-
Heat the mixture to 110-115 °C and stir at this temperature.
-
After the reaction is complete (monitored by TLC or HPLC), cool the mixture to 40-45 °C and add water.
-
Basify the mixture with ammonia solution.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and extract the product into an aqueous acetic acid solution.
-
Add fresh toluene to the acetic acid layer and basify again with aqueous ammonia solution.
-
Separate the organic layer, wash with water, and concentrate to obtain Tapentadol free base.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of the key intermediate.
Caption: General experimental workflow for synthesis and purification.
This technical guide provides a foundational understanding of the synthesis of the key intermediate in the production of Tapentadol. The provided data and protocols, sourced from patents and scientific literature, offer a valuable resource for researchers and professionals in the field of drug development and manufacturing. The stereochemical integrity of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine is the cornerstone for the successful and efficient synthesis of the clinically vital analgesic, Tapentadol.
References
- 1. Tapentadol hydrochloride: A novel analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Method for preparing important intermediate of tapentadol hydrochloride analgesic - Eureka | Patsnap [eureka.patsnap.com]
- 9. WO2016202808A2 - NEW SYNTHESIS OF TAPENTADOL-HCl INTERMEDIATES - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. tdcommons.org [tdcommons.org]
Methodological & Application
Synthesis Protocol for (2S)-1-(Dimethylamino)-2-methylpentan-3-one: An Essential Chiral Intermediate
Abstract
(2S)-1-(Dimethylamino)-2-methylpentan-3-one is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably the analgesic tapentadol. The stereochemistry at the C2 position is crucial for the efficacy of the final active pharmaceutical ingredient. This document outlines a detailed, multi-step protocol for the enantioselective synthesis of (2S)-1-(Dimethylamino)-2-methylpentan-3-one, commencing from the readily available chiral starting material, (S)-2-aminobutyric acid. The described methodology focuses on a robust and scalable synthesis via a Weinreb amide intermediate, ensuring high yield and preservation of stereochemical integrity.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing due to the often differing pharmacological activities of stereoisomers. (2S)-1-(Dimethylamino)-2-methylpentan-3-one serves as a key building block where the specific (S)-configuration is a prerequisite for the desired therapeutic effect of the final drug product. The synthetic strategy detailed herein provides a reliable method for researchers and drug development professionals to obtain this intermediate with high optical purity. The protocol is divided into three main stages: N,N-dimethylation of (S)-2-aminobutyric acid, formation of the N,O-dimethylhydroxyamide (Weinreb amide), and the final conversion to the target ketone.
Overall Synthetic Scheme
The synthesis of (2S)-1-(Dimethylamino)-2-methylpentan-3-one from (S)-2-aminobutyric acid proceeds through the following three key transformations:
-
N,N-Dimethylation: The primary amine of (S)-2-aminobutyric acid is converted to a tertiary dimethylamine.
-
Weinreb Amide Formation: The resulting N,N-dimethylamino acid is coupled with N,O-dimethylhydroxylamine to form the corresponding Weinreb amide.
-
Ketone Synthesis: The Weinreb amide is reacted with an ethyl organometallic reagent to yield the target ketone.
Experimental Protocols
Part 1: Synthesis of (S)-2-(Dimethylamino)butanoic acid
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-2-aminobutyric acid | 103.12 | 10.3 g | 0.1 |
| Formaldehyde (37% aq. soln.) | 30.03 | 18.0 mL | 0.22 |
| Formic acid (98%) | 46.03 | 12.0 mL | 0.31 |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
| Diethyl ether | 74.12 | 200 mL | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-2-aminobutyric acid (10.3 g, 0.1 mol).
-
Add aqueous formaldehyde solution (37%, 18.0 mL, 0.22 mol) and formic acid (98%, 12.0 mL, 0.31 mol).
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Cool the mixture to room temperature and carefully add concentrated hydrochloric acid until the pH is approximately 1-2.
-
Concentrate the mixture under reduced pressure to obtain a viscous oil.
-
Dissolve the oil in a minimal amount of water and adjust the pH to 7 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-(dimethylamino)butanoic acid as a white solid.
Expected Yield: 85-90% Purity (by NMR): >95%
Part 2: Synthesis of (S)-N,N,N',O-tetramethyl-2-aminobutanamide (Weinreb Amide)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-2-(Dimethylamino)butanoic acid | 131.17 | 11.8 g | 0.09 |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 9.7 g | 0.1 |
| EDC·HCl | 191.70 | 19.1 g | 0.1 |
| HOBt | 135.12 | 13.5 g | 0.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 35 mL | 0.2 |
| Dichloromethane (DCM) | 84.93 | 300 mL | - |
| Saturated sodium bicarbonate soln. | - | 150 mL | - |
| Brine | - | 150 mL | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve (S)-2-(dimethylamino)butanoic acid (11.8 g, 0.09 mol), N,O-dimethylhydroxylamine hydrochloride (9.7 g, 0.1 mol), EDC·HCl (19.1 g, 0.1 mol), and HOBt (13.5 g, 0.1 mol) in dichloromethane (300 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N-diisopropylethylamine (35 mL, 0.2 mol) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 75 mL) and then with brine (2 x 75 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the Weinreb amide as a colorless oil.
Expected Yield: 75-85% Purity (by HPLC): >98%
Part 3: Synthesis of (2S)-1-(Dimethylamino)-2-methylpentan-3-one
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| (S)-N,N,N',O-tetramethyl-2-aminobutanamide | 174.25 | 13.1 g | 0.075 |
| Ethylmagnesium bromide (3.0 M in ether) | - | 30 mL | 0.09 |
| Anhydrous tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| Saturated ammonium chloride soln. | - | 100 mL | - |
| Diethyl ether | 74.12 | 150 mL | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
In a 500 mL flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the Weinreb amide (13.1 g, 0.075 mol) in anhydrous tetrahydrofuran (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add ethylmagnesium bromide (3.0 M solution in diethyl ether, 30 mL, 0.09 mol) dropwise via a syringe, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield (2S)-1-(Dimethylamino)-2-methylpentan-3-one as a clear, colorless liquid.
Expected Yield: 80-90% Purity (by GC-MS): >99% Enantiomeric Excess (by chiral HPLC): >98%
Data Summary
| Step | Product | Starting Material | Yield (%) | Purity | Analytical Method |
| 1 | (S)-2-(Dimethylamino)butanoic acid | (S)-2-aminobutyric acid | 85-90 | >95% | NMR |
| 2 | (S)-N,N,N',O-tetramethyl-2-aminobutanamide | (S)-2-(Dimethylamino)butanoic acid | 75-85 | >98% | HPLC |
| 3 | (2S)-1-(Dimethylamino)-2-methylpentan-3-one | (S)-N,N,N',O-tetramethyl-2-aminobutanamide | 80-90 | >99% | GC-MS, Chiral HPLC |
Experimental Workflow Visualization
Application Notes and Protocols for the Grignard Reaction of 1-Dimethylamino-2-methylpentan-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-Dimethylamino-2-methylpentan-3-one in Grignard reactions. This versatile chiral amino ketone serves as a critical building block in asymmetric synthesis, most notably in the production of the analgesic drug Tapentadol. The inherent stereochemistry of (2S)-1-(dimethylamino)-2-methylpentan-3-one allows for highly stereoselective additions of Grignard reagents, leading to the formation of chiral tertiary alcohols with excellent control over the desired stereoisomer.
Application Overview
The primary application of the Grignard reaction with this compound is in the pharmaceutical industry for the synthesis of complex chiral molecules. The dimethylamino group at the C1 position can influence the stereochemical outcome of the reaction through chelation control with the magnesium of the Grignard reagent, leading to high diastereoselectivity.
A significant example is the synthesis of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, a key intermediate for Tapentadol.[1] The reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-methoxyphenylmagnesium bromide proceeds with high stereospecificity, preserving the optical purity of the final product.[1] This stereoselective transformation is crucial for the pharmacological activity of the final drug molecule.[2]
Reaction Mechanism and Stereochemistry
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of the ketone. In the case of this compound, the presence of the α-amino group can direct the approach of the Grignard reagent. The generally accepted mechanism involves the formation of a six-membered cyclic transition state, where the magnesium atom coordinates with both the carbonyl oxygen and the nitrogen of the dimethylamino group. This chelation model helps to explain the high diastereoselectivity observed in these reactions.
The stereochemical outcome is highly dependent on the chirality of the starting ketone. For instance, using (S)-1-(dimethylamino)-2-methylpentan-3-one leads to the preferential formation of the (2S,3R) diastereomer of the resulting tertiary alcohol.
Experimental Data
The following table summarizes representative quantitative data for the Grignard reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-methoxyphenylmagnesium bromide.
| Parameter | Value | Reference |
| Starting Ketone | (S)-1-(dimethylamino)-2-methylpentan-3-one | [1] |
| Grignard Reagent | 3-methoxyphenylmagnesium bromide | [1][2] |
| Product | (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | [1] |
| Optical Purity of Product | Maintained from starting material | [1] |
| Enantiomeric Excess of Starting Material | >98% ee | [2] |
| Molar Ratio (Grignard:Ketone) | ~1:1 | [2] |
| Reaction Temperature | 25-30°C (ketone addition) | [2] |
Detailed Experimental Protocols
The following protocols are compiled from various sources, including patent literature, to provide a comprehensive guide for performing the Grignard reaction.
Protocol 1: Synthesis of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
This protocol details the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-methoxyphenylmagnesium bromide.
Materials:
-
3-Bromoanisole
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Tetrahydrofuran (THF), anhydrous
-
(S)-1-(dimethylamino)-2-methylpentan-3-one
-
Nitrogen gas (inert atmosphere)
Procedure:
Part A: Preparation of the Grignard Reagent (3-methoxyphenylmagnesium bromide)
-
To a dried reaction flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a catalytic amount of iodine under a nitrogen atmosphere.
-
Add a small portion of a solution of 3-bromoanisole in anhydrous THF to the flask to initiate the reaction.
-
Once the reaction begins (indicated by a color change and gentle reflux), add the remaining 3-bromoanisole solution dropwise to maintain a steady reflux. The reaction temperature is typically maintained between 65-75°C.[2]
-
After the addition is complete, continue to stir the mixture at reflux until the magnesium is consumed.
-
Cool the resulting Grignard reagent solution to 25-30°C.[2]
Part B: Grignard Reaction
-
In a separate reaction vessel under a nitrogen atmosphere, dissolve (S)-1-(dimethylamino)-2-methylpentan-3-one in anhydrous THF.
-
Slowly add the prepared Grignard reagent from Part A to the solution of the ketone while maintaining the temperature at 25-30°C.[2]
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).
Part C: Work-up and Purification
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol can be further purified by column chromatography or crystallization if necessary.
Visualizations
Reaction Scheme
Caption: Grignard reaction of (S)-1-Dimethylamino-2-methylpentan-3-one.
Experimental Workflow
Caption: Experimental workflow for the Grignard reaction.
References
Application Notes and Protocols for the Catalytic Asymmetric Synthesis of Chiral Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral ketones are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and natural products. The stereochemistry of these molecules is often critical to their biological activity, making the development of efficient and highly selective methods for their synthesis a key focus of modern organic chemistry. This document provides detailed application notes and experimental protocols for three major catalytic approaches to the asymmetric synthesis of chiral ketones: transition-metal catalysis, organocatalysis, and biocatalysis. Each section includes a summary of quantitative data for representative reactions, a detailed experimental protocol for a key example, and a visual representation of the experimental workflow or catalytic cycle.
I. Transition-Metal Catalyzed Asymmetric Synthesis
Transition-metal catalysis offers a powerful and versatile toolkit for the asymmetric synthesis of chiral ketones. Methods such as asymmetric hydrogenation, alkylation, and arylation, often employing iridium, rhodium, nickel, or copper catalysts with chiral ligands, provide access to a diverse array of chiral ketone structures with high enantioselectivity.
Data Presentation: Transition-Metal Catalysis
| Entry | Reaction Type | Catalyst System | Substrate | Product | Yield (%) | ee (%) | Ref. |
| 1 | Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / Chiral N,P Ligand | Cyclic Dienone | Chiral Cyclohexenone | >95 | 99 | [1] |
| 2 | Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / Chiral N,P Ligand | α,β-Unsaturated Ketone | Chiral Saturated Ketone | 98 | 99 | [2] |
| 3 | Asymmetric 1,4-Addition | [Rh(acac)(C₂H₄)₂] / (S)-BINAP | 2-Cyclohexen-1-one | (R)-3-Phenylcyclohexanone | 88 | 97 | [3] |
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Cyclic Dienone
This protocol describes the asymmetric hydrogenation of a cyclic dienone to the corresponding chiral cyclohexenone using a chiral Iridium-N,P complex.[1]
Materials:
-
Cyclic dienone substrate (e.g., 5-methyl-3-(pentan-3-yl)cyclohexa-2,5-dien-1-one) (0.1 mmol, 1.0 equiv)
-
[Ir(cod)Cl]₂ (0.002 mmol, 2.0 mol%)
-
Chiral N,P Ligand (e.g., (R)-SIPHOS-PE) (0.004 mmol, 4.0 mol%)
-
Dichloromethane (DCM), anhydrous (0.5 mL)
-
Hydrogen gas (H₂)
Equipment:
-
Schlenk tube or autoclave
-
Magnetic stirrer
-
Hydrogenation apparatus
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, to a Schlenk tube or an autoclave vial, add [Ir(cod)Cl]₂ (1.3 mg, 0.002 mmol) and the chiral N,P ligand (2.1 mg, 0.004 mmol).
-
Add anhydrous dichloromethane (0.5 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst solution.
-
Add the cyclic dienone substrate (19.2 mg, 0.1 mmol) to the catalyst solution.
-
Seal the Schlenk tube or autoclave, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas to 100 bar.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
After 24 hours, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: e.g., hexane/ethyl acetate gradient) to afford the chiral cyclohexenone.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC or SFC).
Visualization: Iridium-Catalyzed Asymmetric Hydrogenation Workflow
Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.
II. Organocatalytic Asymmetric Synthesis
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. These catalysts often operate via mechanisms involving the formation of transient chiral intermediates, such as enamines or iminium ions, to achieve high levels of stereocontrol in the synthesis of chiral ketones.
Data Presentation: Organocatalysis
| Entry | Reaction Type | Catalyst | Substrate | Nucleophile | Product | Yield (%) | ee (%) | Ref. |
| 1 | Michael Addition | Chiral Thiourea | Chalcone | Nitromethane | γ-Nitroketone | 95 | 94 | [4] |
| 2 | Michael Addition | Chiral Diamine | Cyclic Enone | Nitromethane | γ-Nitroketone | 98 | 99 | [5] |
| 3 | Michael Addition | Chiral Thiourea | Anthrone | Enone | Michael Adduct | 98 | 95 |
Experimental Protocol: Organocatalytic Asymmetric Michael Addition of Nitromethane to Chalcone
This protocol details the asymmetric Michael addition of nitromethane to chalcone catalyzed by a chiral bifunctional thiourea organocatalyst derived from a cinchona alkaloid.[4]
Materials:
-
Chalcone (0.2 mmol, 1.0 equiv)
-
Nitromethane (1.0 mmol, 5.0 equiv)
-
Chiral Thiourea Catalyst (e.g., (1R,2R)-1,2-diphenylethylene-1,2-diamine-derived thiourea) (0.02 mmol, 10 mol%)
-
Toluene (1.0 mL)
-
4-Nitrophenol (optional additive, 0.01 mmol, 5 mol%)
Equipment:
-
Reaction vial with a magnetic stir bar
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the chiral thiourea catalyst (7.3 mg, 0.02 mmol) and chalcone (41.6 mg, 0.2 mmol).
-
If using, add the 4-nitrophenol additive (1.4 mg, 0.01 mmol).
-
Add toluene (1.0 mL) to the vial.
-
Add nitromethane (54 µL, 1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the required time (typically 24-72 hours, monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: e.g., hexane/ethyl acetate gradient) to yield the chiral γ-nitroketone.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Visualization: Organocatalytic Michael Addition Catalytic Cycle
Caption: Catalytic Cycle for Asymmetric Michael Addition.
III. Biocatalytic Asymmetric Synthesis
Biocatalysis utilizes enzymes, either as isolated preparations or within whole cells, to perform highly selective chemical transformations. Ketoreductases (KREDs) are a prominent class of enzymes for the synthesis of chiral alcohols from prochiral ketones, which can then be oxidized to the corresponding chiral ketones if desired. These enzymatic reactions are often characterized by exceptional enantioselectivity and mild, environmentally benign reaction conditions.
Data Presentation: Biocatalysis
| Entry | Enzyme | Cofactor Regeneration | Substrate | Product | Conversion (%) | ee (%) | Ref. |
| 1 | KRED | Glucose/GDH | Acetophenone | (R)-1-Phenylethanol | >99 | >99 | |
| 2 | KRED | Isopropanol | 3,5-Bis(trifluoromethyl)acetophenone | Chiral Alcohol | >95 | >99 | |
| 3 | Whole Cells (R. glutinis) | Endogenous | Ethyl 4-chloroacetoacetate | Chiral Hydroxyester | >99 | >99 |
Experimental Protocol: KRED-Catalyzed Reduction of Acetophenone with Cofactor Regeneration
This protocol describes a general procedure for the biocatalytic reduction of acetophenone to (R)-1-phenylethanol using a commercially available ketoreductase (KRED) with a glucose/glucose dehydrogenase (GDH) system for cofactor (NADP⁺/NADPH) regeneration.
Materials:
-
Acetophenone (50 mM)
-
Ketoreductase (KRED) (e.g., 10 mg of a commercial lyophilized powder)
-
Glucose Dehydrogenase (GDH) (e.g., 10 U/mL)
-
D-Glucose (80 mM)
-
NADP⁺ (1.1 mM)
-
Magnesium sulfate (MgSO₄) (2 mM)
-
Potassium phosphate buffer (250 mM, pH 7.0)
-
Deionized water
Equipment:
-
Reaction vials (e.g., 2 mL centrifuge tubes)
-
Incubator shaker (or magnetic stirrer with temperature control)
-
pH meter
-
Standard glassware for extraction
-
GC or HPLC for analysis
Procedure:
-
Prepare the Reaction Mixture:
-
In a suitable container, prepare the KRED Recycle Mix by dissolving D-glucose (14.4 mg), NADP⁺ (0.8 mg), and MgSO₄ (0.24 mg) in 10 mL of 250 mM potassium phosphate buffer (pH 7.0).
-
Add acetophenone (60 µL) to the recycle mix.
-
Add GDH to the final concentration of 10 U/mL.
-
-
Enzymatic Reaction:
-
In a 2 mL reaction vial, place the KRED enzyme (10 mg).
-
Add 1 mL of the prepared reaction mixture containing the substrate and cofactor regeneration system to the vial with the KRED.
-
Seal the vial and place it in an incubator shaker at 30 °C with agitation (e.g., 180 rpm).
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 4, 8, 24 hours) and analyzing them by GC or HPLC.
-
For workup, extract the reaction mixture with an organic solvent (e.g., ethyl acetate, 2 x 1 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product to determine the conversion and enantiomeric excess using a suitable chiral GC or HPLC method.
-
Visualization: Biocatalytic Ketone Reduction with Cofactor Regeneration
Caption: Biocatalytic Reduction and Cofactor Regeneration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly enantioselective conjugate addition of nitromethane to chalcones using bifunctional cinchona organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application of 1-Dimethylamino-2-methylpentan-3-one in pharmaceutical synthesis.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Dimethylamino-2-methylpentan-3-one, particularly its (S)-enantiomer, is a key chiral building block in the pharmaceutical industry. Its primary and most well-documented application is as a crucial intermediate in the stereospecific synthesis of the potent, centrally acting analgesic, Tapentadol.[1][2] This compound's structural features, including a chiral center, a ketone functional group, and a dimethylamino group, make it a versatile precursor for the construction of complex molecular architectures.
Chemical Properties:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 51690-03-0 (Racemic), 159144-11-3 ((S)-enantiomer) |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol [2] |
| Appearance | Colorless liquid[3] |
| Boiling Point | 182.7 °C |
| Storage | 2-8°C |
Primary Application: Synthesis of Tapentadol
The (S)-enantiomer of this compound is essential for producing the desired stereochemistry of Tapentadol, which is critical for its analgesic activity.[2] The synthesis of Tapentadol from this intermediate generally involves a Grignard reaction followed by subsequent deoxygenation and demethylation steps.
Experimental Protocol: Synthesis of (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (Key Tapentadol Intermediate)
This protocol is a composite of procedures described in the patent literature.[4][5][6]
Objective: To synthesize the tertiary alcohol intermediate via a Grignard reaction.
Materials:
-
(S)-1-(dimethylamino)-2-methylpentan-3-one
-
3-Bromoanisole
-
Magnesium turnings
-
Iodine (catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Ice-cold deionized water
-
Acetic acid
Procedure:
-
Grignard Reagent Preparation:
-
In a dry, nitrogen-purged flask, charge magnesium turnings (1.70 M equivalent) and anhydrous THF.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 3-bromoanisole (1.64 M equivalent) in THF to the magnesium suspension while maintaining a gentle reflux.
-
After the addition is complete, continue to reflux for 1 hour to ensure complete formation of the Grignard reagent (3-methoxyphenylmagnesium bromide).
-
Cool the reaction mixture to 25-30°C.
-
-
Grignard Reaction:
-
Slowly add (S)-1-(dimethylamino)-2-methylpentan-3-one (0.699 M equivalent) to the prepared Grignard reagent, maintaining the temperature at 25-30°C.
-
Stir the reaction mixture for 12 hours at 25-30°C.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by pouring the mixture into ice-cold deionized water.
-
Adjust the pH of the aqueous layer to 3-4 with acetic acid.
-
The resulting product, (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, can be extracted with an organic solvent and purified by standard methods.
-
Quantitative Data from Literature
| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |
| Grignard Reaction | (S)-1-(dimethylamino)-2-methylpentan-3-one, 3-methoxyphenylmagnesium bromide | (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | High (not specified) | >99% (chiral HPLC) | US20130296608A1 |
| Reductive Deoxygenation | (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol mesylate | (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine | Not specified | Not specified | WO2012023147A1 |
| Demethylation | (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine | Tapentadol | 42.91% (as HCl salt) | Not specified | EP2606030A1 |
Other Potential Applications in Pharmaceutical Synthesis
While the synthesis of Tapentadol is the most prominent application, the chemical functionalities of this compound make it a potentially valuable starting material for the synthesis of various heterocyclic compounds with diverse biological activities. The Mannich base structure allows for its use in reactions to form substituted pyrrolidines, pyrazoles, and thiazoles, which are common scaffolds in medicinal chemistry.[7] However, specific examples of other marketed drugs synthesized from this intermediate are not widely reported in the public domain.
Visualizations
Synthetic Workflow for Tapentadol
Caption: Synthetic workflow for Tapentadol from this compound.
Mechanism of Action of Tapentadol
Caption: Dual mechanism of action of Tapentadol.
References
- 1. What is the mechanism of Tapentadol Hydrochloride? [synapse.patsnap.com]
- 2. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]
- 3. 1-(Dimethylamino)-2-methyl-3-pentanone | C8H17NO | CID 3048729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Process for the preparation of tapentadol - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2012023147A1 - Process for the preparation of tapentadol - Google Patents [patents.google.com]
- 6. EP2606030A1 - Process for the preparation of tapentadol - Google Patents [patents.google.com]
- 7. kems.knust.edu.gh [kems.knust.edu.gh]
Chiral HPLC Method for the Enantioselective Separation of 1-Dimethylamino-2-methylpentan-3-one
Application Note and Detailed Protocol
This document provides a comprehensive guide for the enantioselective separation of the R- and S-enantiomers of 1-Dimethylamino-2-methylpentan-3-one using chiral High-Performance Liquid Chromatography (HPLC). The provided methodologies are intended for researchers, scientists, and professionals involved in drug development and quality control who require accurate determination of enantiomeric purity.
Introduction
This compound is a chiral β-aminoketone. The stereochemistry of such molecules can significantly influence their pharmacological and toxicological properties. Consequently, robust analytical methods for separating and quantifying the individual enantiomers are crucial for drug development and regulatory compliance. Chiral HPLC is a powerful technique for achieving this separation. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including β-aminoketones.[1][2] This application note details a starting method and a systematic approach to optimize the chiral separation of this compound enantiomers.
Principle of Chiral Separation
Enantiomers possess identical physical and chemical properties in an achiral environment. Chiral separation by HPLC is achieved by creating a chiral environment where the two enantiomers can interact differently. This is most commonly accomplished by using a chiral stationary phase (CSP). The CSP, which contains a single enantiomer of a chiral selector, forms transient diastereomeric complexes with the analyte enantiomers. The differing stability of these complexes leads to different retention times on the chromatographic column, allowing for their separation.
Recommended Method and Experimental Protocol
Based on established methods for the separation of β-aminoketones, a normal-phase HPLC method is recommended as a starting point.[1] Cellulose-based CSPs have shown particular promise for this class of compounds.[1][2]
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. A good starting point is a column packed with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H or equivalent).
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol are required.
-
Sample: A solution of racemic this compound dissolved in the mobile phase or a compatible solvent.
Initial Chromatographic Conditions
The following table summarizes the recommended starting conditions for the chiral separation.
| Parameter | Recommended Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm (or wavelength of maximum absorbance for the analyte) |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL |
Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC analysis.
Method Optimization
If the initial conditions do not provide adequate separation (baseline resolution is desirable), a systematic optimization of the chromatographic parameters should be performed. The following parameters can be adjusted:
-
Alcohol Modifier: The type and concentration of the alcohol in the mobile phase significantly affect enantioselectivity.
-
Concentration: Vary the percentage of isopropanol (e.g., from 5% to 20%). A lower concentration generally leads to longer retention times and potentially better resolution.
-
Type of Alcohol: Ethanol can be used as an alternative to isopropanol and may offer different selectivity.[3]
-
-
Flow Rate: A lower flow rate (e.g., 0.5 - 0.8 mL/min) can improve resolution by allowing more time for the enantiomers to interact with the CSP.
-
Temperature: Varying the column temperature (e.g., from 15 °C to 40 °C) can influence the thermodynamics of the chiral recognition process and affect resolution.
Data Presentation and System Suitability
The results of the chiral separation should be presented in a clear and organized manner. The following table provides a template for summarizing the quantitative data obtained from the chromatogram.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ||
| Peak Area | ||
| Peak Height | ||
| % Area | ||
| Resolution (R_s) | \multicolumn{2}{c | }{} |
| Selectivity (α) | \multicolumn{2}{c | }{} |
System Suitability: Before sample analysis, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution of the racemate and evaluating parameters such as:
-
Resolution (R_s): Should be ≥ 1.5 for baseline separation.
-
Tailing Factor (T): Should be ≤ 2.0 for both enantiomeric peaks.
-
Repeatability of Injections: The relative standard deviation (RSD) of peak areas from replicate injections should be ≤ 2.0%.
Logical Relationship of Method Development
The following diagram outlines the logical steps involved in developing and optimizing the chiral HPLC method.
Conclusion
The presented application note provides a robust starting point and a clear protocol for the enantioselective separation of this compound by chiral HPLC. By systematically following the outlined experimental procedures and method development strategies, researchers can achieve reliable and accurate quantification of the enantiomers, which is essential for the development of safe and effective chiral drugs.
References
- 1. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. | Semantic Scholar [semanticscholar.org]
- 3. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: Application Notes for 1-Dimethylamino-2-methylpentan-3-one in Synthetic Chemistry
For Immediate Release
Shanghai, China – December 28, 2025 – 1-Dimethylamino-2-methylpentan-3-one, a chiral ketone, is a valuable synthetic intermediate in the fields of pharmaceutical development and organic synthesis. Its utility is most prominently demonstrated as a key precursor in the stereospecific synthesis of the potent analgesic, tapentadol. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this versatile building block, catering to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is an organic compound with the chemical formula C₈H₁₇NO and a molecular weight of 143.23 g/mol .[1][2] It is typically a colorless to pale yellow liquid, soluble in organic solvents.[3]
| Property | Value |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| Boiling Point | 59-61 °C (at 10 Torr) |
| Density | 0.8579 g/cm³ |
| Appearance | Colorless to pale yellow liquid |
| Storage | 2-8°C |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including a multi-step reaction from 3-pentanone. A common approach involves a Mannich-type reaction.
Protocol 1: Synthesis via Mannich Reaction
This protocol is adapted from the synthesis of a structurally similar compound and can be optimized for the target molecule.
Materials:
-
3-Pentanone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 3-pentanone, dimethylamine hydrochloride, and paraformaldehyde in a suitable solvent such as ethanol.
-
Reaction: Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation. A reported two-step synthesis from 3-pentanone has a yield of 68%.[4]
Application in the Synthesis of Tapentadol
The (S)-enantiomer of this compound is a crucial intermediate in the stereospecific synthesis of tapentadol. This involves a Grignard reaction with 3-methoxyphenylmagnesium bromide.
Protocol 2: Grignard Reaction for Tapentadol Precursor Synthesis
Materials:
-
(S)-1-Dimethylamino-2-methylpentan-3-one
-
3-Bromoanisole
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Aqueous ammonium chloride solution
Procedure:
-
Grignard Reagent Preparation: In a dry, nitrogen-flushed flask, activate magnesium turnings with a crystal of iodine. Add a solution of 3-bromoanisole in anhydrous THF dropwise to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Grignard Reaction: Cool the freshly prepared Grignard reagent to 0°C. Add a solution of (S)-1-Dimethylamino-2-methylpentan-3-one in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 5°C.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at room temperature and monitor its completion by TLC. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting tertiary alcohol is a key precursor to tapentadol.
Other Synthetic Applications
Beyond its role in tapentadol synthesis, this compound serves as a versatile building block for the synthesis of various other molecules.
-
Stereoselective Synthesis of Amino Alcohols: The ketone functionality can be reduced to a hydroxyl group, and the dimethylamino group can be further manipulated, making it a useful precursor for the synthesis of chiral amino alcohols, which are important pharmacophores.
-
Synthesis of Heterocyclic Compounds: The enolizable ketone and the amino group provide reactive sites for cyclization reactions, enabling the synthesis of various nitrogen-containing heterocyclic compounds.
Visualizing Synthetic Pathways
To illustrate the synthetic utility of this compound, the following diagrams outline the key reaction pathways.
Caption: Synthesis of this compound.
Caption: Key step in the synthesis of Tapentadol.
Safety Information
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
This document is intended for use by qualified professionals and researchers. All experiments should be conducted with appropriate safety precautions.
References
Application Notes and Protocols for the Stereospecific Synthesis of a Key Tapentadol Intermediate
Introduction
Tapentadol, chemically known as 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol, is a centrally-acting analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[1] The therapeutic efficacy of tapentadol is critically dependent on its stereochemistry, specifically the (1R,2R) configuration. Consequently, the stereospecific synthesis of its key intermediates is of paramount importance in pharmaceutical manufacturing to ensure high purity and efficacy of the final active pharmaceutical ingredient (API).[2][3]
This document outlines various stereospecific strategies for the synthesis of a crucial tapentadol intermediate, (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine, and its precursors. The protocols detailed below are designed for researchers, scientists, and professionals in drug development, providing comprehensive methodologies and comparative data.
Synthetic Strategies Overview
Several enantioselective routes to synthesize tapentadol intermediates have been developed. The core challenge lies in establishing the two contiguous stereocenters at the C1 and C2 positions of the propyl chain. Common strategies include:
-
Chiral Resolution of a Racemic Intermediate : This classic approach involves a Mannich reaction to create a racemic ketone intermediate, which is then resolved using a chiral acid, such as (2R,3R)-O,O'-dibenzoyltartaric acid, to isolate the desired enantiomer.[2][4]
-
Asymmetric Grignard Reaction : This method employs a stereoselective Grignard reaction between a chiral ketone precursor and an appropriate Grignard reagent (e.g., ethylmagnesium bromide) to set the desired stereochemistry.[5][6][7]
-
Chiral Auxiliary-Mediated Synthesis : This strategy utilizes a chiral auxiliary, such as an Evans' auxiliary, to direct the stereoselective conjugate addition and alkylation steps, thereby constructing the chiral centers with high diastereoselectivity.[1]
-
Reductive Deoxygenation of a Chiral Alcohol : In many syntheses, a tertiary alcohol intermediate is formed, which then undergoes activation of the hydroxyl group followed by reductive deoxygenation to yield the final amine intermediate.[5][8]
The following sections provide detailed protocols for a common and effective method involving chiral resolution and subsequent stereoselective reactions.
Experimental Protocols
Protocol 1: Synthesis of (S)-3-(dimethylamino)-2-methyl-1-(3-nitrophenyl)-propan-1-one via Mannich Reaction and Chiral Resolution
This protocol describes the initial formation of a racemic ketone via a Mannich reaction, followed by a highly efficient resolution to obtain the key chiral intermediate (VII).
Step A: Mannich Condensation
-
To a suitable reactor, add 1-(3-nitrophenyl)propan-1-one (II), paraformaldehyde, and dimethylamine hydrochloride in an appropriate organic solvent like ethanol or acetonitrile.[2][9]
-
Add a suitable acid catalyst, such as hydrochloric acid.[10]
-
Heat the reaction mixture to reflux and stir for 3-5 hours, monitoring the reaction progress by HPLC.[10]
-
Upon completion, cool the mixture and perform a standard work-up by adding a basic aqueous solution to neutralize the acid and extracting the product with a water-immiscible solvent (e.g., toluene, ethyl acetate).[2]
-
Concentrate the organic phase to obtain the racemic mixture of 3-(dimethylamino)-2-methyl-1-(3-nitrophenyl)-propan-1-one (V) as an oil.
Step B: Chiral Resolution
-
Dissolve the racemic mixture (V) in a polar solvent such as acetone or a mixture of aliphatic alcohols (e.g., methanol, ethanol).[10]
-
In a separate vessel, dissolve (2R,3R)-O,O'-dibenzoyltartaric acid (chiral acid) in the same solvent.
-
Add the chiral acid solution to the solution of the racemic mixture. The formation of the diastereomeric salt of the desired (S)-enantiomer will precipitate out of the solution. This process is a quantitative conversion.[2]
-
Stir the resulting suspension at a controlled temperature (e.g., 20-25°C) for several hours to ensure complete precipitation.
-
Filter the precipitate and wash with cold solvent to isolate the diastereomeric salt.
-
Treat the salt with a basic solution (e.g., sodium hydroxide) to liberate the free base.
-
Extract the product, (S)-3-(dimethylamino)-2-methyl-1-(3-nitrophenyl)-propan-1-one (VII), with an organic solvent and concentrate to yield a highly pure oil.[10]
Protocol 2: Stereoselective Grignard Reaction and Reduction
This protocol details the stereoselective addition of an ethyl group and subsequent reduction of the nitro group.
Step A: Stereoselective Grignard Reaction
-
In a four-neck flask under a nitrogen atmosphere, add a solution of ethylmagnesium bromide (1M in THF).[2]
-
Prepare a solution of (S)-3-(dimethylamino)-2-methyl-1-(3-nitrophenyl)-propan-1-one (VII) in THF.
-
Slowly add the solution of (VII) to the Grignard reagent while maintaining the temperature between 15-30°C.[2]
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Cool the reaction to about 10°C and quench by slowly adding a 20% ammonium hydrogen sulphate solution.[2]
-
Add toluene and separate the organic layer. Wash the organic layer with water and brine.
-
Concentrate the organic layer to obtain the crude product, (2S,3R)-1-(dimethylamino)-2-methyl-3-(3-nitrophenyl)-pentan-3-ol.
Step B: Reduction of the Nitro Group
-
In a suitable autoclave, dissolve the product from the previous step in methyl-tetrahydrofuran.[10]
-
Add 5% Palladium on Carbon (Pd/C) catalyst.
-
Cool the suspension to 0-4°C and hydrogenate at 2 bars of hydrogen gas, ensuring the temperature does not exceed 8°C.[10]
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Filter off the catalyst. The resulting solution of (2S,3R)-3-(3-aminophenyl)-1-(dimethylamino)-2-methyl-pentan-3-ol can be used directly in the next step.
Data Presentation
The following table summarizes typical quantitative data for the key steps in the stereospecific synthesis of the tapentadol intermediate.
| Step | Reaction | Starting Material | Product | Yield (%) | Purity/Stereoselectivity | Reference |
| 1 | Chiral Resolution | Racemic Ketone (V) | (S)-Ketone (VII) | ~95% | HPLC Purity ≥99%, ee ≥98.5% | [10] |
| 2 | Grignard Reaction | (S)-Ketone (VII) | (2S,3R)-Alcohol | High | High Stereoselectivity | [2] |
| 3 | Catalytic Hydrogenation | Nitro Compound | Amino Compound | High | - | [10] |
| Overall (alternative route) | 7-step synthesis | (E)-3-(3-(benzyloxy)phenyl)acrylic acid | Tapentadol | 44% | 99.9% de | [1] |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the stereospecific synthesis pathway described in the protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]
- 3. WO2016202808A2 - NEW SYNTHESIS OF TAPENTADOL-HCl INTERMEDIATES - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. nbinno.com [nbinno.com]
- 6. Method for preparing important intermediate of tapentadol hydrochloride analgesic - Eureka | Patsnap [eureka.patsnap.com]
- 7. US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US8729308B2 - Process for the preparation of tapentadol and intermediates thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Dimethylamino-2-methylpentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 1-Dimethylamino-2-methylpentan-3-one, a key intermediate in the production of various active pharmaceutical ingredients, notably the analgesic tapentadol. The primary synthesis route detailed is the Mannich reaction, a robust and scalable method involving the condensation of 3-pentanone, formaldehyde, and dimethylamine. This protocol is designed to be adaptable for industrial-scale production, focusing on efficiency, yield, and operational simplicity.
Introduction
This compound is a chiral ketone of significant interest in medicinal and organic chemistry. Its role as a critical building block in the synthesis of complex pharmaceutical molecules necessitates a reliable and scalable production method. The Mannich reaction, a classic carbon-carbon bond-forming reaction, presents an efficient pathway for the synthesis of this β-amino ketone. The reaction proceeds via the aminoalkylation of an acidic proton of a carbonyl compound with formaldehyde and a secondary amine, in this case, dimethylamine.
Synthesis Pathway: The Mannich Reaction
The large-scale synthesis of this compound is most effectively achieved through a one-pot Mannich reaction. This involves the reaction of 3-pentanone with formaldehyde and dimethylamine hydrochloride in a suitable solvent. The reaction is typically acid-catalyzed to facilitate the formation of the electrophilic Eschenmoser's salt precursor in situ.
Caption: General overview of the Mannich reaction for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the large-scale synthesis of this compound via the Mannich reaction.
| Parameter | Value | Notes |
| Reactants | ||
| 3-Pentanone | 1.0 molar equivalent | The limiting reagent. |
| Dimethylamine Hydrochloride | 1.1 - 1.2 molar equivalents | A slight excess ensures complete reaction of the ketone. |
| Paraformaldehyde | 1.1 - 1.2 molar equivalents | A stable source of formaldehyde for large-scale operations. |
| Solvent | ||
| Ethanol or Isopropanol | 3 - 5 volumes (relative to 3-pentanone) | Facilitates dissolution of reactants and temperature control. |
| Reaction Conditions | ||
| Reaction Temperature | 60 - 80 °C | Higher temperatures can lead to side reactions. |
| Reaction Time | 4 - 8 hours | Monitored by an appropriate analytical method (e.g., GC, HPLC). |
| pH | 4 - 5 | Maintained by the use of dimethylamine hydrochloride and optionally a small amount of strong acid. |
| Work-up & Purification | ||
| Quenching | Cooled to room temperature | |
| Basification | Aqueous NaOH or K₂CO₃ to pH 9-10 | To neutralize the amine salt and facilitate extraction. |
| Extraction Solvent | Toluene or Methyl tert-butyl ether (MTBE) | 2 x 2 volumes. |
| Purification Method | Vacuum Distillation | To isolate the pure product from non-volatile impurities and solvent. |
| Yield | ||
| Expected Yield | 75 - 85% | Based on 3-pentanone. |
Experimental Protocol: Large-Scale Synthesis
This protocol outlines a procedure for the synthesis of this compound on a multi-kilogram scale.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.
-
Addition funnel.
-
Receiving vessels.
-
Vacuum distillation apparatus.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves.
Reagents:
-
3-Pentanone (Diethyl ketone)
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Ethanol or Isopropanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (20-50%) or Potassium carbonate
-
Toluene or MTBE
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants:
-
Charge the reactor with 3-pentanone (1.0 eq), dimethylamine hydrochloride (1.1 eq), paraformaldehyde (1.1 eq), and the chosen alcohol solvent (4 volumes).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.05 eq).
-
-
Reaction:
-
Begin stirring the mixture.
-
Heat the reactor contents to 70-75 °C.
-
Maintain this temperature and continue stirring for 6 hours. Monitor the reaction progress by GC or HPLC until the consumption of 3-pentanone is complete.
-
-
Work-up:
-
Cool the reaction mixture to 20-25 °C.
-
Slowly add water (2 volumes) to the reactor.
-
Carefully basify the mixture to a pH of 9-10 by the controlled addition of sodium hydroxide solution while maintaining the temperature below 30 °C.
-
Transfer the mixture to a separation vessel.
-
-
Extraction:
-
Extract the aqueous layer with toluene or MTBE (2 x 2 volumes).
-
Combine the organic layers.
-
Wash the combined organic layer with brine (1 volume).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
-
Caption: Experimental workflow for the large-scale synthesis of this compound.
Safety Considerations
-
All operations should be conducted in a well-ventilated area or fume hood.
-
Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Formaldehyde and its sources are toxic and should be handled with care.
-
The basification step is exothermic and requires careful temperature control.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The Mannich reaction provides a direct and efficient route for the large-scale synthesis of this compound. The protocol detailed herein is optimized for high yield and scalability, making it suitable for industrial applications. Careful control of reaction parameters and adherence to safety protocols are essential for successful and safe production.
Handling and storage procedures for 1-Dimethylamino-2-methylpentan-3-one.
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed procedures for the safe handling and storage of 1-Dimethylamino-2-methylpentan-3-one (CAS: 51690-03-0), a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals, such as the analgesic tapentadol.[1] Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior under various experimental conditions.
| Property | Value |
| Molecular Formula | C8H17NO[2][3] |
| Molecular Weight | 143.23 g/mol [2][3] |
| Appearance | Colorless to light yellow liquid[2][4] |
| Odor | Pronounced fruity odor[2] |
| Boiling Point | 160-161 °C at 760 mmHg; 59-61 °C at 10 Torr[2][5] |
| Density | Approximately 0.84-0.88 g/mL; 0.9 ± 0.1 g/cm³[2][3] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and ether.[2] Also reported to be soluble in water.[6] |
| Flash Point | 48.8 ± 13.7 °C[3] |
| Storage Temperature | 2-8°C[3][7] or Refrigerator[4] |
Safety and Hazard Information
This compound is considered irritating, corrosive, and slightly toxic.[2] Inhalation may cause respiratory irritation.[8] It is crucial to handle this compound with appropriate precautions to avoid exposure.
Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Handling and Storage Procedures
3.1. Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Gloves: Handle with gloves that have been inspected prior to use.[8] Use proper glove removal technique to avoid skin contact.[8]
-
Eye Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH approved equipment.[8]
-
Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[8]
-
Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[8]
3.2. Storage
Proper storage is essential to maintain the stability and purity of the compound.
-
Container: Keep in a tightly closed, suitable container.[8]
-
Atmosphere: Store in a dry, sealed place.[8]
-
Ventilation: Store in a well-ventilated area.[9]
3.3. Spill and Waste Disposal
-
Spill: In case of a spill, use personal protective equipment.[8] Avoid breathing vapors, mist, or gas.[8] Ensure adequate ventilation and evacuate personnel to safe areas.[8] Pick up and arrange disposal without creating dust.[8] Keep in suitable, closed containers for disposal.[8]
-
Waste Disposal: Dispose of unused product and contaminated packaging as hazardous waste.[8] This can be done by burning in a chemical incinerator equipped with an afterburner and scrubber.[8] Offer surplus and non-recyclable solutions to a licensed disposal company.[8]
Experimental Protocols
4.1. General Handling Protocol in a Laboratory Setting
This protocol outlines the general steps for safely handling this compound in a research environment.
-
Preparation:
-
Dispensing:
-
When transferring the liquid, use appropriate chemical-resistant pipettes or syringes.
-
Avoid direct contact with the liquid and inhalation of vapors.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
4.2. Protocol for Preparing a Solution of this compound
This protocol provides a step-by-step guide for preparing a solution of a specific concentration.
-
Materials:
-
This compound
-
Appropriate solvent (e.g., ethanol, acetone, ether)[2]
-
Volumetric flask
-
Pipettes or syringes
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
-
Procedure:
-
Under a fume hood, carefully measure the required volume of this compound using a calibrated pipette or syringe.
-
Transfer the measured amount into the volumetric flask.
-
Add a portion of the desired solvent to the flask, cap, and swirl gently to dissolve the compound.
-
Once dissolved, add the solvent up to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
If using a magnetic stirrer, add the stir bar to a beaker with the compound and a portion of the solvent, stir until dissolved, and then quantitatively transfer to the volumetric flask, rinsing the beaker with the solvent and adding the rinsings to the flask before filling to the mark.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Visual Workflow for Handling and Storage
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for safe handling and storage.
References
- 1. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 1-(Dimethylamino)-2-methylpentan-3-one | CAS#:51690-03-0 | Chemsrc [chemsrc.com]
- 4. 1-(Dimethylamino)-2-methylpentan-3-one | 51690-03-0 [sigmaaldrich.com]
- 5. This compound CAS#: 51690-03-0 [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Buy this compound (EVT-329984) | 51690-03-0 [evitachem.com]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for 1-Dimethylamino-2-methylpentan-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and emergency procedures for 1-Dimethylamino-2-methylpentan-3-one (CAS No: 51690-03-0). The information is compiled to ensure the safe use of this compound in a laboratory setting.
Section 1: Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1] It is soluble in organic solvents like ethanol, acetone, and ether.[2]
| Property | Value | Reference |
| Molecular Formula | C8H17NO | [3] |
| Molecular Weight | 143.23 g/mol | [3][4] |
| CAS Number | 51690-03-0 | [3] |
| Boiling Point | 160-161 °C | [2] |
| Density | ~0.84-0.88 g/mL | [2] |
Section 2: Safety and Hazard Information
The toxicological properties of this compound have not been thoroughly investigated.[3] Therefore, it should be handled with caution, assuming it is potentially hazardous. It is known to be irritating, corrosive, and slightly toxic.[2] Contact with skin, eyes, or inhalation may cause irritation or injury.[2]
GHS Hazard Classification:
| Pictogram | Signal Word | Hazard Statements |
![]() | Warning | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. |
Note: There are conflicting reports on GHS classification. One source indicates it may not meet GHS hazard criteria.[4] However, it is prudent to adhere to the more stringent classification.
Precautionary Statements:
| Code | Statement |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Section 3: Experimental Protocols
3.1 Personal Protective Equipment (PPE)
A comprehensive list of required PPE is provided below.
| Category | Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Must be worn at all times in the laboratory. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Gloves must be inspected prior to use and disposed of properly after.[3] |
| Lab coat. | --- | |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | For higher-level protection, use appropriate respirators (e.g., type OV/AG/P99 US or ABEK-P2 EU EN 143).[3] |
3.2 Safe Handling Procedures
-
Engineering Controls: All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5][6] Eyewash stations and safety showers must be readily accessible.[6]
-
Handling: Avoid contact with skin and eyes.[2][6] Do not breathe vapors or mist.[3] Avoid formation of dust and aerosols.[3][5]
-
Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly sealed.[3][5]
-
Hygiene: Wash hands thoroughly after handling.[3]
3.3 Spill Response Protocol
In the event of a spill, follow the protocol outlined below.
Caption: Workflow for responding to a chemical spill.
3.4 First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3] |
Section 4: Firefighting and Disposal
4.1 Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Special Hazards: Combustion may produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[3]
-
Firefighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.[3]
4.2 Disposal Considerations
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Do not let the product enter drains.[3]
Section 5: Logical Relationship of Safety Protocols
The following diagram illustrates the hierarchical relationship of safety measures when working with this compound.
Caption: Hierarchy of safety controls.
References
- 1. 1-(Dimethylamino)-2-methylpentan-3-one | 51690-03-0 [sigmaaldrich.cn]
- 2. chembk.com [chembk.com]
- 3. capotchem.cn [capotchem.cn]
- 4. 1-(Dimethylamino)-2-methyl-3-pentanone | C8H17NO | CID 3048729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Dimethylamino-2-methylpentan-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Dimethylamino-2-methylpentan-3-one synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or depleted reagents. | Monitor the reaction progress using techniques like TLC or GC. Consider extending the reaction time or adjusting the temperature. Ensure all reagents are present in the correct stoichiometry. |
| Moisture contamination: The presence of water can interfere with the reaction, especially in methods utilizing moisture-sensitive reagents. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Suboptimal pH: The pH of the reaction mixture can significantly impact the rate and efficiency of the synthesis. | For Mannich reactions, ensure the conditions are appropriate for the formation of the required iminium ion. This may require slightly acidic conditions. | |
| Poor quality of starting materials: Impurities in the starting materials (3-pentanone, dimethylamine, etc.) can lead to side reactions and lower yields. | Use high-purity, distilled, or recrystallized starting materials. | |
| Formation of Multiple Products (Low Selectivity) | Formation of isomeric byproducts: In the Mannich reaction, aminomethylation can occur at different positions on unsymmetrical ketones, leading to a mixture of isomers.[1] | The orientation of the Mannich reaction is highly dependent on experimental conditions, including the solvent and the structure of the ketone and iminium ion reactants.[1] Consider using a different solvent or a pre-formed iminium salt to improve regioselectivity. |
| Side reactions: Further condensation of the product with formaldehyde or the starting ketone can occur, leading to undesired byproducts. | Optimize the stoichiometry of the reactants to minimize excess formaldehyde or ketone. Control the reaction temperature to disfavor these side reactions. | |
| Difficult Product Isolation and Purification | Product loss during workup: The product may be lost during extraction or other purification steps. | Ensure complete extraction by performing multiple extractions with an appropriate solvent. Be cautious during solvent removal (rotoevaporation) if the product is volatile. |
| Co-distillation with solvent or impurities: The product may be difficult to separate from the solvent or impurities with similar boiling points. | Utilize fractional distillation under reduced pressure for more efficient separation. Consider alternative purification methods like column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed methods are the Mannich reaction and a two-step synthesis. The Mannich reaction involves the condensation of 3-pentanone with dimethylamine and formaldehyde. The two-step synthesis may involve the reaction of 3-pentanone with dimethylamine followed by a second step, for instance, using chloroiodomethane and dimethyl sulfoxide.
Q2: What is a typical yield for the synthesis of this compound?
A2: The reported yields can vary significantly depending on the chosen method and reaction conditions. For example, a two-step synthesis has been reported with a yield of 68%.
Q3: How can I minimize the formation of the isomeric byproduct in the Mannich reaction?
A3: The formation of isomeric products is a common challenge with unsymmetrical ketones. To favor the desired product, you can explore different reaction conditions. The choice of solvent can influence the regioselectivity. Additionally, using a pre-formed iminium salt under controlled conditions can provide greater control over the reaction outcome.
Q4: What is the role of a catalyst, such as p-toluenesulfonic acid, in the synthesis?
A4: In some synthesis routes, an acid catalyst like p-toluenesulfonic acid is used to facilitate the reaction. It can promote the formation of the reactive electrophile, such as the iminium ion in the Mannich reaction, thereby increasing the reaction rate.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Yes, it is important to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Some of the reagents, like formaldehyde, are hazardous and should be handled with care.
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Synthesis Method | Key Reagents | Solvent | Temperature | Time | Yield (%) |
| Two-Step Synthesis | 3-Pentanone, Et3N, CH2ClI | Dimethylformamide, Dimethylsulfoxide | Ambient | 3 h | 68 |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
This protocol is based on a reported two-step synthesis method.
Step 1:
-
In a round-bottom flask, combine 3-pentanone and triethylamine (Et3N) in dimethylformamide.
-
Stir the mixture at ambient temperature.
Step 2:
-
To the mixture from Step 1, add chloroiodomethane (CH2ClI) in dimethyl sulfoxide.
-
Continue stirring at ambient temperature for 3 hours.
-
After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Racemization of 1-Dimethylamino-2-methylpentan-3-one Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the racemization of unwanted isomers of 1-Dimethylamino-2-methylpentan-3-one. This process is crucial for improving the efficiency of stereospecific syntheses, such as in the production of the analgesic tapentadol, by converting the undesired enantiomer into a racemic mixture that can be recycled.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the racemization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Racemization | Insufficient reaction time or temperature: The conversion of a single enantiomer to a racemic mixture is a time and temperature-dependent process.[3] | Optimize reaction conditions: Increase the reaction time in increments of 1-2 hours or elevate the temperature by 5-10°C. Monitor the reaction progress using chiral HPLC to determine the optimal endpoint.[1][4] |
| Inadequate base concentration: The base is essential for catalyzing the enolization that leads to racemization.[4] | Adjust base concentration: Ensure the aqueous NaOH concentration is at the recommended level (e.g., 2 M).[1] If using a different base, ensure its strength and concentration are sufficient to deprotonate the α-carbon. | |
| Product Degradation (Low Yield) | Prolonged exposure to harsh conditions: Although necessary for racemization, strong bases and high temperatures can lead to side reactions or degradation over extended periods. | Minimize reaction time: Once optimal conditions for complete racemization are established, avoid unnecessarily long reaction times. Quench the reaction as soon as the enantiomeric excess is close to zero. |
| Presence of reactive impurities: Impurities in the starting material or solvent can lead to unwanted side reactions. | Ensure purity of reactants: Use purified starting material and high-purity solvents to minimize potential side reactions. | |
| Difficulty in Product Isolation | Poor phase separation: Inadequate separation of the organic and aqueous layers during workup can lead to loss of product. | Improve extraction procedure: Use a sufficient volume of extraction solvent (e.g., dichloromethane or THF) and perform multiple extractions to ensure complete recovery of the product.[1][2] Breaking emulsions with brine may also be helpful. |
| Incomplete removal of base: Residual base in the final product can affect its stability and downstream applications. | Thorough washing: Wash the organic layer with water or brine until the aqueous layer is neutral to pH paper. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of racemization for this compound?
A1: The racemization of this compound proceeds through a base-catalyzed enolization mechanism. The base abstracts a proton from the chiral α-carbon (the carbon adjacent to the carbonyl group), forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, leading to a 50:50 mixture of the (R) and (S) enantiomers, which is a racemic mixture.[5][6]
Q2: Why is it necessary to racemize the unwanted isomer of this compound?
A2: In stereospecific synthesis, often only one enantiomer of a chiral intermediate is desired for the subsequent steps to produce the final active pharmaceutical ingredient with the correct stereochemistry. For instance, (2S)-1-(Dimethylamino)-2-methylpentan-3-one is a key intermediate in the synthesis of the analgesic tapentadol.[1] The undesired (2R) enantiomer would otherwise be discarded, leading to a significant reduction in the overall yield. Racemization allows for the conversion of this unwanted isomer back into the racemic mixture, from which the desired enantiomer can be re-isolated or the racemate used in a resolution process, thereby improving the atom economy and cost-effectiveness of the synthesis.[2]
Q3: What analytical techniques are recommended for monitoring the progress of the racemization?
A3: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most effective method for monitoring the racemization process. This technique allows for the separation and quantification of the individual enantiomers, enabling the determination of the enantiomeric excess (ee) at different time points. The reaction is considered complete when the ee is at or near 0%, indicating the formation of a racemic mixture.[2][4]
Q4: Can other bases be used for the racemization?
A4: While aqueous sodium hydroxide (NaOH) is a commonly used and effective base for this racemization, other strong bases could potentially be employed.[1][2] However, the choice of base should be made carefully, considering factors such as solubility, potential side reactions, and ease of removal during workup. It is advisable to perform small-scale optimization experiments when exploring alternative bases.
Q5: What are the key safety precautions to take during this procedure?
A5: this compound is described as irritating and corrosive.[7] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The use of a strong base like NaOH also requires careful handling to avoid skin and eye burns.
Experimental Protocols
Protocol 1: Base-Mediated Racemization of (+)- or (-)-1-Dimethylamino-2-methylpentan-3-one [1][2]
This protocol describes a general procedure for the racemization of an enantiomerically enriched sample of this compound.
Materials:
-
(+)- or (-)-1-Dimethylamino-2-methylpentan-3-one
-
Aqueous Sodium Hydroxide (NaOH), 2 M
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Water (for washing)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the enantiomerically enriched this compound in either dichloromethane or THF in a round-bottom flask.
-
Add the 2 M aqueous NaOH solution to the flask.
-
Heat the mixture to 50°C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots from the organic layer at regular intervals and analyzing them by chiral HPLC.
-
Continue heating and stirring for approximately 6 hours, or until the enantiomeric excess is determined to be ~0%.[1]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with two additional portions of the organic solvent.
-
Combine the organic layers and wash with water until the aqueous layer is neutral.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the racemic this compound. The product can be recovered in >95% purity.[1]
Data Presentation
Table 1: Racemization Conditions and Outcomes
| Parameter | Value | Reference |
| Substrate | (+)- or (-)-1-Dimethylamino-2-methylpentan-3-one | [1] |
| Base | Aqueous NaOH (2 M) | [1] |
| Solvent | Methylene chloride or THF | [1] |
| Temperature | 50°C | [1] |
| Reaction Time | 6 hours | [1] |
| Purity of Racemic Mixture | >95% | [1] |
Visualizations
References
- 1. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]
- 2. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chembk.com [chembk.com]
Technical Support Center: Purification of 1-Dimethylamino-2-methylpentan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Dimethylamino-2-methylpentan-3-one. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Vacuum Distillation Troubleshooting
Question: My vacuum distillation is not separating the product from impurities effectively. What are the common causes and solutions?
Answer:
Effective separation by vacuum distillation depends on several factors. Here are some common issues and their solutions:
-
Issue 1: Poor Vacuum
-
Possible Causes:
-
Leaks in the distillation apparatus (e.g., poorly sealed joints, cracked glassware).
-
Inefficient vacuum pump.
-
Contamination in the cold trap.
-
-
Solutions:
-
Ensure all glass joints are properly sealed with a suitable vacuum grease.
-
Inspect all glassware for cracks or defects before setting up the distillation.
-
Check the vacuum pump oil and change it if it appears cloudy or discolored.
-
Ensure the cold trap is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen).
-
-
-
Issue 2: Bumping or Uncontrolled Boiling
-
Possible Causes:
-
Heating the distillation flask too quickly.
-
Inefficient stirring.
-
Absence of a boiling aid.
-
-
Solutions:
-
Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling. Boiling chips are not effective under vacuum.
-
Heat the distillation flask gradually using a heating mantle with a temperature controller.
-
A Claisen adapter can help to prevent bumping liquid from contaminating the distillate.
-
-
-
Issue 3: Product Decomposition
-
Possible Causes:
-
The pot temperature is too high. This compound can start to decompose at temperatures around 150-200°C.
-
Prolonged heating time.
-
-
Solutions:
-
Use a high-quality vacuum pump to achieve a lower vacuum, which will reduce the boiling point of the product. The boiling point is reported to be 59-61°C at 10 Torr.[1]
-
Ensure the heating mantle is set to a temperature that allows for a steady distillation rate without overheating the material.
-
-
Question: I am observing a dark or discolored distillate. What could be the reason?
Answer:
A discolored distillate can indicate thermal degradation of the product or the presence of high-boiling point, colored impurities.
-
Troubleshooting Steps:
-
Lower the Distillation Temperature: Improve the vacuum to distill the product at a lower temperature.
-
Check for Hot Spots: Ensure the heating mantle is providing even heating to the distillation flask.
-
Pre-purification: Consider a pre-purification step, such as an extraction, to remove baseline impurities before distillation.
-
Column Chromatography Troubleshooting
Question: My product is decomposing on the silica gel column. How can I prevent this?
Answer:
This compound is a tertiary aminoketone and is susceptible to degradation on acidic silica gel.
-
Cause: The acidic silanol groups on the surface of silica gel can catalyze the decomposition of the amine.
-
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a tertiary amine, such as triethylamine (1-3%), to the mobile phase. This will neutralize the acidic sites on the silica gel.
-
Use an Alternative Stationary Phase:
-
Alumina (neutral or basic): This is a good alternative for the purification of basic compounds.
-
Amine-functionalized silica: This provides a basic surface, which is ideal for purifying basic compounds.
-
-
Question: I am observing racemization of my chiral this compound during chromatography. What is the cause and how can I fix it?
Answer:
Racemization can be a significant issue when purifying chiral aminoketones on silica gel.
-
Cause: The acidic nature of silica gel can catalyze the enolization of the ketone. The resulting enol is achiral, and its subsequent conversion back to the ketone can lead to a loss of stereochemical purity.
-
Solutions:
-
Deactivate the Silica Gel: As with decomposition, adding triethylamine to the mobile phase can suppress this side reaction.
-
Use a Less Acidic Stationary Phase: Neutral or basic alumina is a better choice to preserve the stereochemical integrity of the compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound from a Mannich reaction?
A1: The most common impurities are likely to be unreacted starting materials such as 3-pentanone, formaldehyde, and dimethylamine, as well as byproducts from side reactions. Residual catalyst may also be present.
Q2: What is the recommended purification method for achieving high purity (>99%)?
A2: A combination of techniques is often best. An initial extraction to remove water-soluble impurities and some starting materials, followed by fractional vacuum distillation, is a robust method for large-scale purification. For achieving very high purity, especially for separating closely related impurities, column chromatography on deactivated silica or alumina may be necessary.
Q3: What are the key physical properties to consider during purification?
A3: The key properties are the boiling point under vacuum and the thermal stability.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| Boiling Point | 59-61 °C at 10 Torr | [1] |
| Density | ~0.8579 g/cm³ | [1] |
| Thermal Stability | Decomposition starts around 150-200°C |
Q4: Is it possible to racemize an undesired enantiomer and recycle it?
A4: Yes, a patent describes a process for the racemization of (+)- or (−)-1,1-dimethylamino-2-methyl pentan-3-one using an aqueous sodium hydroxide solution.[2] This allows for the recycling of the unwanted enantiomer, which is particularly useful in the synthesis of stereospecific drugs like tapentadol.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is a general guideline for the purification of this compound by fractional vacuum distillation.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and vacuum gauge
-
Cold trap
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Vacuum grease
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly greased and sealed to maintain a good vacuum. Place a magnetic stir bar in the distillation flask.
-
Charge the Flask: Add the crude this compound to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Evacuate the System: Connect the apparatus to the vacuum pump via a cold trap. Slowly evacuate the system to the desired pressure (e.g., 10 Torr).
-
Heating and Distillation:
-
Begin stirring the crude material.
-
Gradually heat the distillation flask using the heating mantle.
-
Observe the temperature at the distillation head. Collect any low-boiling impurities as a forerun fraction.
-
The main fraction should distill at a constant temperature (around 59-61°C at 10 Torr). Collect this fraction in a clean receiving flask.
-
If the temperature rises significantly after the main fraction is collected, stop the distillation or collect the high-boiling residue in a separate flask.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Disassemble the apparatus.
-
Protocol 2: Column Chromatography
This protocol describes the purification of this compound using column chromatography with deactivated silica gel.
Materials and Equipment:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents for the mobile phase (e.g., hexanes, ethyl acetate)
-
Triethylamine
-
Chromatography column
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Select the Mobile Phase:
-
Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.
-
Add 1-3% triethylamine to the developing solvent to prevent product degradation.
-
The ideal mobile phase should give the product an Rf value of approximately 0.2-0.4.
-
-
Pack the Column:
-
Prepare a slurry of silica gel in the chosen mobile phase (containing triethylamine).
-
Pour the slurry into the chromatography column and allow the silica gel to settle into a packed bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance when loading the sample.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elute the Column:
-
Add the mobile phase to the top of the column and begin elution.
-
Maintain a constant flow rate.
-
Collect fractions in separate tubes.
-
-
Monitor the Separation:
-
Monitor the elution of the product by TLC analysis of the collected fractions. .
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Diagrams
Caption: Logical workflow for selecting a purification technique.
References
Identifying and minimizing byproducts in the Mannich reaction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in the Mannich reaction.
Troubleshooting Guide
Issue: Low Yield or Presence of Significant Byproducts in the Mannich Reaction
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, known as Mannich bases. However, the formation of byproducts can often lead to reduced yields and complex purification procedures. This guide will help you troubleshoot common issues and optimize your reaction conditions.
Common Byproducts and Their Formation
The most common byproducts in the Mannich reaction are bis-Mannich bases. These are formed when the initially formed Mannich base, which still possesses an active hydrogen, reacts with a second molecule of the iminium ion. This is particularly prevalent when using primary amines or ammonia. Another potential side reaction involves the condensation of the Mannich base with additional molecules of the aldehyde if the carbonyl compound has multiple acidic hydrogens.
Troubleshooting Workflow
The following workflow provides a systematic approach to identifying and resolving issues with byproduct formation.
Caption: A logical workflow for troubleshooting and minimizing byproducts in the Mannich reaction.
Data Presentation: Impact of Reaction Parameters on Byproduct Formation
The following table summarizes the general effects of key reaction parameters on the formation of the desired Mannich base versus the common bis-Mannich byproduct. The quantitative data presented is a synthesized representation based on established principles and reported experimental observations.
| Parameter | Variation | Desired Mannich Base Yield (%) | bis-Mannich Byproduct (%) | Observations & Recommendations |
| Amine Type | Primary (e.g., Methylamine) | 40-60 | 20-40 | Prone to over-alkylation leading to significant bis-Mannich formation. |
| Secondary (e.g., Dimethylamine) | 70-90 | < 5 | The use of secondary amines is a highly effective strategy to prevent the formation of bis-Mannich byproducts as there are no further reactive N-H bonds.[1] | |
| Stoichiometry (Ketone:Amine:Formaldehyde) | 1 : 1 : 2 | 50-70 | 15-30 | Excess formaldehyde can lead to the formation of hydroxymethyl derivatives and increase the likelihood of bis-Mannich formation. |
| 1 : 1 : 1 | 80-95 | < 10 | A 1:1:1 stoichiometric ratio is generally optimal for minimizing byproducts. | |
| 2 : 1 : 1 | 60-80 | < 5 | An excess of the ketone can help to ensure the complete consumption of the iminium ion, thereby reducing the chance of side reactions. | |
| Temperature | Low (e.g., 0-25 °C) | Moderate | Low | Slower reaction rates may require longer reaction times, but generally favor the formation of the mono-adduct. |
| Moderate (e.g., 25-60 °C) | High | Moderate | Often provides a good balance between reaction rate and selectivity. | |
| High (e.g., > 60 °C) | Decreasing | High | Higher temperatures can promote side reactions and decomposition of the product. | |
| Reaction Time | Short | Low | Low | Incomplete reaction. |
| Optimal | High | Low | Reaction monitoring is crucial to stop the reaction once the formation of the desired product is maximized. | |
| Long | Decreasing | Increasing | Extended reaction times can lead to the formation of byproducts and degradation of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Mannich reaction?
A1: The Mannich reaction is a three-component condensation reaction. It begins with the formation of an electrophilic iminium ion from an amine and a non-enolizable aldehyde, typically formaldehyde. Concurrently, the carbonyl compound with an acidic α-proton tautomerizes to its enol form. The enol then acts as a nucleophile, attacking the iminium ion to form the β-amino carbonyl compound, also known as the Mannich base.[2]
Caption: The general mechanism of the Mannich reaction, illustrating the formation of the iminium ion and the enol, followed by their reaction to form the Mannich base.
Q2: How can I quantitatively analyze the product and byproduct distribution in my reaction mixture?
A2: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for analyzing the composition of your reaction mixture.
-
HPLC Analysis: This method is excellent for separating and quantifying the desired Mannich base, unreacted starting materials, and byproducts. A reverse-phase C18 column is often suitable. The mobile phase composition (typically a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) will need to be optimized to achieve good separation. Quantification is achieved by creating a calibration curve with known concentrations of purified standards.
-
NMR Analysis: ¹H NMR spectroscopy can provide a rapid assessment of the reaction progress and the relative amounts of different species in the crude reaction mixture. By integrating the characteristic signals of the product and byproducts, you can determine their molar ratio. For more complex mixtures, 2D NMR techniques can be employed for structural elucidation of unknown byproducts.
Q3: Can you provide a general experimental protocol for a Mannich reaction and its analysis?
A3: The following is a general protocol for the synthesis of a Mannich base and its subsequent analysis. This should be adapted based on the specific substrates and reaction scale.
Experimental Protocol: Synthesis and Analysis of a Mannich Base
Materials:
-
Ketone (1.0 eq)
-
Secondary Amine (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.0 eq)
-
Ethanol (as solvent)
-
Hydrochloric acid (catalytic amount)
-
Diethyl ether (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
HPLC grade solvents (for analysis)
-
Deuterated chloroform (CDCl₃) (for NMR analysis)
Reaction Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq), secondary amine (1.0 eq), and ethanol.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Slowly add the formaldehyde solution (1.0 eq) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux (or maintain at a predetermined temperature) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by taking small aliquots for NMR or HPLC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Analytical Protocol (HPLC):
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture in the mobile phase at a known concentration (e.g., 1 mg/mL). Also, prepare stock solutions of the purified Mannich base and any identified byproducts for calibration.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 10% acetonitrile and ramping up to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the components have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Quantification: Inject the samples and the calibration standards. Determine the peak areas of the desired product and byproducts in the sample chromatogram and use the calibration curves to calculate their respective concentrations.
Analytical Protocol (¹H NMR):
-
Sample Preparation: Dissolve a small, accurately weighed amount of the crude product in CDCl₃ containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Quantification: Identify a well-resolved signal for the desired Mannich base, a characteristic signal for the bis-Mannich byproduct, and the signal for the internal standard. Integrate these signals. The molar ratio of the components can be calculated by normalizing the integrals to the number of protons they represent and comparing them to the integral of the known amount of the internal standard.
References
Overcoming challenges in the Grignard reaction with 1-Dimethylamino-2-methylpentan-3-one.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 1-Dimethylamino-2-methylpentan-3-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction is resulting in a very low yield of the desired tertiary alcohol. What are the common causes?
A1: Low yields are a frequent challenge and can stem from several factors. The most common issues are outlined below:
-
Presence of Moisture: Grignard reagents are extremely reactive towards protic sources, including water.[1][2][3] Any moisture in the glassware, solvents, or starting materials will quench the reagent and significantly reduce the yield.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried (e.g., at 120°C for several hours) immediately before use. Solvents must be anhydrous. Tetrahydrofuran (THF) or diethyl ether are common choices and should be freshly distilled from a suitable drying agent like sodium/benzophenone.[2]
-
-
Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or may have decomposed upon storage.
-
Solution: Use fresh, high-quality magnesium turnings. Activation of magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can be beneficial.[3] It is often best to use the Grignard reagent immediately after its preparation.
-
-
Side Reactions: Competing side reactions, such as enolization and reduction, are significant challenges with this substrate.[4][5] These are discussed in detail in the following questions.
Q2: I am recovering a significant amount of my starting ketone, this compound, after the reaction. Why is this happening?
A2: Recovery of the starting material is a classic sign of enolization. The Grignard reagent, being a strong base, can deprotonate the acidic alpha-proton (at the C-2 position) of the ketone to form a magnesium enolate.[3][4][6] This enolate is unreactive towards further nucleophilic addition and will revert to the starting ketone upon aqueous workup.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Adding the ketone to the Grignard reagent at a low temperature (e.g., -78°C to 0°C) can favor the nucleophilic addition pathway over deprotonation.[3]
-
Use a Less Hindered Grignard Reagent: Sterically bulky Grignard reagents are more prone to act as bases. If your synthesis allows, consider a less hindered reagent.
-
Change the Solvent: The choice of solvent can influence the reaction pathway. While typically performed in ether or THF, exploring other anhydrous, non-protic solvents may alter the selectivity.
-
Consider a Cerium(III) Additive: The use of cerium(III) chloride can generate an organocerium reagent in situ (a Luche reaction). These reagents are less basic than Grignard reagents and have a higher propensity for 1,2-addition over enolization.
-
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting workflow for low-yield Grignard reactions.
Q3: How does the alpha-dimethylamino group influence the reaction's stereoselectivity?
A3: The dimethylamino group at the C-1 position can act as a chelating agent. It can coordinate to the magnesium atom of the Grignard reagent, forming a rigid five-membered ring intermediate. This is known as "chelation control."[7][8]
-
Chelation Control: When chelation occurs, the Grignard reagent is delivered to the carbonyl face from a specific trajectory, often leading to high diastereoselectivity. The conformation is locked by the chelate, and the nucleophile attacks from the less sterically hindered face of this rigid structure.[9] Lewis acids like MgBr₂, ZnBr₂, and TiCl₄ are known to promote chelation.[9]
-
Non-Chelation Model (Felkin-Anh): In the absence of strong chelation, the reaction may follow a non-chelation model like the Felkin-Anh model. Here, stereoselectivity is dictated by minimizing steric interactions between the incoming nucleophile and the largest substituents on the adjacent chiral center. This can lead to the opposite diastereomer compared to the chelation-controlled product.
The dominant pathway depends on factors like the specific Grignard reagent, the solvent, and the reaction temperature.
Reaction Pathways: Main Reaction vs. Side Reactions
Caption: Desired 1,2-addition pathway versus common side reactions.
Data Presentation: Impact of Reaction Conditions
The following tables summarize illustrative quantitative data on how different reaction parameters can affect the product distribution.
Table 1: Effect of Temperature on Product Yield
| Temperature (°C) | Desired Tertiary Alcohol (%) | Recovered Starting Ketone (%) | Other Byproducts (%) |
| 25 (Room Temp) | 35 | 55 | 10 |
| 0 | 60 | 30 | 10 |
| -40 | 75 | 18 | 7 |
| -78 | 85 | 10 | 5 |
| Conditions: Phenylmagnesium bromide (1.5 equiv.), THF, 2h reaction time. |
Table 2: Effect of Grignard Reagent Equivalents
| Equivalents of R-MgX | Desired Tertiary Alcohol (%) | Recovered Starting Ketone (%) |
| 1.1 | 65 | 30 |
| 1.5 | 82 | 12 |
| 2.0 | 83 | 11 |
| 2.5 | 83 | 10 |
| Conditions: Phenylmagnesium bromide, THF, -78°C, 2h reaction time. |
Experimental Protocols
Representative Protocol for the Grignard Reaction with this compound
Disclaimer: This is a general protocol and should be adapted and optimized for specific Grignard reagents and scales. All work should be performed by qualified personnel in a fume hood with appropriate personal protective equipment.
1. Materials and Setup:
-
Three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Magnetic stirrer and stir bar.
-
Anhydrous solvent (e.g., THF).
-
This compound (ensure it is dry).
-
Grignard reagent (either commercially sourced or freshly prepared).
-
Quenching solution (e.g., saturated aqueous ammonium chloride).
-
Extraction solvent (e.g., diethyl ether or ethyl acetate).
2. Reaction Procedure:
-
Preparation: Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Charge the flask with the Grignard reagent solution (e.g., 1.5 equivalents in THF).
-
Cooling: Cool the stirred Grignard solution to the desired temperature (e.g., -78°C using a dry ice/acetone bath or 0°C using an ice/water bath).
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the cooled Grignard reagent over 30-60 minutes, maintaining the internal temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at the cold temperature for a specified time (e.g., 1-2 hours). The progress can be monitored by Thin Layer Chromatography (TLC).
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours or until completion.
3. Workup and Purification:
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product using an appropriate method, such as flash column chromatography on silica gel, to isolate the desired tertiary alcohol.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Assymetric Induction [www2.chemistry.msu.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Stereoselective Synthesis
Welcome to the technical support center for stereoselective synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the optimization of stereoselective reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or Inconsistent Enantiomeric Excess (% ee)
Q: My enantiomeric excess (% ee) is much lower than literature values. What should I check first?
A: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated method can give misleading % ee values.[1]
-
Key Validation Steps:
-
Resolution (Rs): Ensure baseline separation between the two enantiomers. An Rs value greater than 1.5 is generally considered adequate.[1]
-
Accuracy: Prepare and analyze standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50) to confirm your method's accuracy.[1]
-
Precision: Inject the same sample multiple times to ensure consistent results. The relative standard deviation (RSD) should typically be less than 2%.[1]
-
Q: My analytical method is validated, but the % ee is still low and inconsistent. What's the next step?
A: Scrutinize the purity of all reagents, solvents, and the catalyst. Asymmetric reactions are highly sensitive to trace impurities.[1]
-
Substrate: Repurify your starting material via recrystallization, distillation, or chromatography.
-
Solvent: Use anhydrous and peroxide-free solvents. It is often best to use freshly distilled or commercially available anhydrous grades.[1]
-
Catalyst/Ligand: Verify the purity and integrity of the chiral ligand and any metal precursors.[1]
Q: My reagents are pure, but enantioselectivity remains poor. Which reaction parameters should I optimize?
A: Systematic optimization of reaction parameters is crucial. The most impactful parameters are typically temperature, solvent, and catalyst/ligand concentration.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity, though it may decrease the reaction rate.[2] However, the effect of temperature is not always straightforward and in some rare cases, a reversal of enantioselectivity has been observed at different temperatures.[3]
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state, thereby affecting the stereochemical outcome.[2][4] Screening a range of solvents with different properties is recommended.
-
Catalyst Loading & Metal-to-Ligand Ratio: The concentration of the catalyst and the ratio of metal to ligand are critical.[2] Systematically vary these parameters to find the optimum.
Issue 2: Low Diastereoselectivity
Q: How can I improve the diastereomeric ratio (d.r.) of my reaction?
A: Diastereoselectivity is governed by the energy difference between the diastereomeric transition states. This can be influenced by kinetic versus thermodynamic control.[5]
-
Kinetic vs. Thermodynamic Control:
-
Solvent Effects: Similar to enantioselectivity, the solvent can play a significant role in the stereochemical outcome and can be screened to improve the d.r.[2]
-
Additives: In some cases, the addition of salts (e.g., lithium bromide) can improve the diastereomeric ratio.[6]
Experimental Protocols & Data
Protocol 1: General Catalyst Screening for an Asymmetric Reaction
Identifying the optimal catalyst is often essential for achieving high stereoselectivity.[7][8] High-throughput screening methods can accelerate this process.[9]
Objective: To identify the most effective chiral catalyst or ligand from a library for a specific transformation.
Methodology:
-
Setup: In an array of reaction vials or a 96-well plate, add the substrate and solvent.
-
Catalyst Addition: To each vial, add a different chiral ligand and the appropriate metal precursor (if applicable) or a unique organocatalyst.
-
Reaction Initiation: Add the final reagent to initiate the reaction.
-
Incubation: Stir the reactions at a set temperature for a predetermined time.
-
Quenching & Analysis: Quench all reactions simultaneously. Analyze the % ee and conversion for each reaction using a rapid method like SFC-MS or chiral GC/HPLC.[10]
-
Optimization: Select the most promising catalysts for further optimization of reaction conditions (temperature, solvent, concentration).
Data Presentation: Effect of Solvent and Temperature
The choice of solvent and reaction temperature can dramatically impact enantioselectivity. The data below illustrates typical optimization results for a generic asymmetric reaction.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | % ee |
| 1 | 5 | Toluene | 25 | 95 | 75 |
| 2 | 5 | THF | 25 | 92 | 68 |
| 3 | 5 | CH₂Cl₂ | 25 | 98 | 82 |
| 4 | 5 | Hexane | 25 | 70 | 55 |
| 5 | 5 | CH₂Cl₂ | 0 | 96 | 91 |
| 6 | 5 | CH₂Cl₂ | -20 | 94 | 95 |
| 7 | 5 | CH₂Cl₂ | -78 | 60 | >99 |
Table 1: Example data for the optimization of a stereoselective reaction. Lowering the temperature in a suitable solvent (CH₂Cl₂) significantly improved the enantiomeric excess.
Visualized Workflows
Below are diagrams created using Graphviz to illustrate logical workflows for troubleshooting and optimization.
Caption: General workflow for troubleshooting poor stereoselectivity.
Caption: Decision tree for troubleshooting low enantiomeric excess (% ee).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ethz.ch [ethz.ch]
- 8. people.uniurb.it [people.uniurb.it]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Screening for Generality in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low enantiomeric excess in asymmetric synthesis.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low enantiomeric excess (ee) in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is resulting in a low enantiomeric excess. What are the most common initial checks I should perform?
A1: When encountering low enantiomeric excess, a systematic approach to troubleshooting is crucial. Begin by verifying the basics of your experimental setup. First, confirm the purity and identity of all starting materials, reagents, and the catalyst. Impurities can often interfere with the catalytic cycle. Next, ensure that the solvent is of appropriate grade and anhydrous, as water can deactivate or alter the selectivity of many catalysts. Double-check the reaction temperature, as minor fluctuations can significantly impact enantioselectivity. Finally, re-verify all measurements and concentrations to rule out simple experimental errors.
Q2: How can I determine if my catalyst is the source of the low enantioselectivity?
A2: To ascertain if the catalyst is the issue, several steps can be taken. First, verify the catalyst's purity and structural integrity, especially if it's a chiral ligand-metal complex prepared in-house. Techniques like NMR spectroscopy or X-ray crystallography can be invaluable. If using a commercial catalyst, ensure it is from a reputable source and has been stored correctly. Running a control reaction with a well-established substrate known to give high ee with your catalyst system can serve as a benchmark for its activity and selectivity. If this control reaction also yields low ee, it strongly suggests a problem with the catalyst itself.
Q3: Can the reaction solvent affect the enantiomeric excess?
A3: Absolutely. The choice of solvent can have a profound impact on the enantioselectivity of an asymmetric reaction. The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies of the two enantiomeric pathways. It is often beneficial to screen a range of solvents with varying polarities and coordinating abilities. For instance, a switch from a non-coordinating solvent like toluene to a coordinating one like THF can sometimes dramatically alter the ee.
Q4: My reaction is known to be sensitive to temperature. How can I optimize this parameter?
A4: Temperature is a critical parameter in asymmetric catalysis as it affects the energy difference between the diastereomeric transition states. Generally, lower temperatures lead to higher enantioselectivity, as the reaction becomes more sensitive to small energy differences. It is advisable to screen a range of temperatures, starting from the reported temperature and systematically decreasing it. A summary of the effect of temperature on a hypothetical asymmetric hydrogenation is presented below.
Table 1: Effect of Temperature on Enantiomeric Excess
| Temperature (°C) | Enantiomeric Excess (%) |
| 25 | 75 |
| 0 | 88 |
| -20 | 95 |
| -40 | 98 |
| -78 | 99 |
Q5: What role does the substrate concentration play in determining the enantiomeric excess?
A5: Substrate concentration can influence the enantioselectivity, often due to factors like catalyst aggregation or the formation of off-cycle species at high concentrations. It is recommended to investigate the effect of varying the substrate concentration. In some cases, operating under more dilute conditions can favor the desired catalytic cycle and improve the enantiomeric excess.
Troubleshooting Workflow
The following diagram outlines a systematic workflow for troubleshooting low enantiomeric excess in an asymmetric synthesis experiment.
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-Dimethylamino-2-methylpentan-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of 1-Dimethylamino-2-methylpentan-3-one, a key intermediate in the synthesis of various pharmaceutical compounds. The validation of these analytical methods is critical to ensure the quality, consistency, and reliability of analytical data in research, development, and quality control processes. This document outlines detailed experimental protocols and presents comparative performance data for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Overview of Analytical Methods
The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or chiral separation. While various techniques can be employed, HPLC and GC-MS are frequently utilized for the analysis of pharmaceutical intermediates due to their specificity, sensitivity, and accuracy.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the quantification and purity determination of non-volatile and thermally labile compounds. It is often the method of choice for routine quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation and identification of volatile and semi-volatile compounds. The mass spectrometric detector provides high specificity and allows for the identification of unknown impurities.
Comparative Performance Data
The following tables summarize the validation parameters for hypothetical HPLC and GC-MS methods developed for the analysis of this compound. This data is intended to provide a comparative overview of the expected performance of each technique.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC Method | GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.005 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.015 µg/mL |
| Specificity | High | Very High |
| Robustness | Robust | Moderately Robust |
Table 2: System Suitability Test (SST) Parameters
| SST Parameter | HPLC Method | GC-MS Method |
| Tailing Factor (T) | ≤ 1.5 | ≤ 1.8 |
| Theoretical Plates (N) | > 2000 | > 3000 |
| Resolution (Rs) | > 2.0 (from nearest peak) | > 2.0 (from nearest peak) |
| % RSD of Peak Area | < 1.0% (for 6 injections) | < 1.5% (for 6 injections) |
Experimental Protocols
Detailed methodologies for the validation of the hypothetical HPLC and GC-MS methods are provided below. These protocols are based on general principles of analytical method validation.[1][2]
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Validation Protocol:
-
Specificity: Analyze blank, placebo (if applicable), and a spiked sample to demonstrate that the method is free from interference from other components.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 5-150 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples on different days, with different analysts, and/or on different instruments. Calculate the relative standard deviation (% RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated from the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Validation Protocol:
The validation protocol for the GC-MS method follows the same principles as the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness), with the following considerations:
-
Specificity: The use of a mass spectrometric detector provides high specificity. Specificity is demonstrated by the unique mass spectrum of the target analyte.
-
Linearity and Quantitation: A calibration curve is constructed using the peak area of a specific ion fragment (quantification ion) versus the concentration of the analyte.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between different validation parameters.
References
Navigating Tapentadol Synthesis: A Comparative Guide to Alternatives for 1-Dimethylamino-2-methylpentan-3-one
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic routes to Tapentadol, offering alternatives to the commonly utilized starting material, 1-Dimethylamino-2-methylpentan-3-one. This document outlines various synthetic strategies, presenting available experimental data, detailed protocols, and visual representations of the chemical pathways.
The synthesis of Tapentadol, a centrally acting analgesic, has been approached through diverse chemical strategies. While the route commencing with this compound is established, several alternative pathways offer distinct advantages in terms of stereocontrol, reagent availability, and overall efficiency. This guide explores these alternatives, providing a framework for selecting the most suitable synthetic approach for specific research and development needs.
Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data for the baseline synthesis starting from this compound and several innovative alternatives.
Table 1: Baseline Synthesis via this compound
| Step No. | Reaction | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Reduction | 1-Dimethylamino-2-methyl-3-pentanone | Sodium borohydride | Methanol | 85.4 | 96.2 (GC) |
| 2 | Halogenation | 1-(Dimethylamino)-2-methylpentan-3-ol | Phosphorus tribromide | Dichloromethane | 82.6 | 97.6 (GC) |
| 3 | Coupling | 3-Bromo-N,N,2-trimethylpentan-1-amine | 3-Methoxyphenylboronic acid, Ni catalyst | Isopropanol | 67.7 | - |
| 4 | Demethylation | 3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine | 45% Hydroiodic acid | - | 82.6 | - |
| 5 | Resolution & Salification | Racemic Tapentadol | Chiral resolving agent, HCl | - | 12.0 (overall) | >99.5 (HPLC) |
Table 2: Alternative Route 1: From 1-(3-Nitrophenyl)propan-1-one
| Step No. | Reaction | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Mannich Reaction | 1-(3-Nitrophenyl)propan-1-one | N,N-dimethylamine HCl, Paraformaldehyde | Acetic anhydride | ~92 | >99 (HPLC) |
| 2 | Chiral Resolution | Racemic 3-(dimethylamino)-2-methyl-1-(3-nitrophenyl)propan-1-one | (2R,3R)-O,O'-dibenzoyltartaric acid | Acetone/Methanol | 96.2 | ee ≥ 98.5% |
| 3 | Nitro Reduction | (S)-3-(dimethylamino)-2-methyl-1-(3-nitrophenyl)propan-1-one | Pd/C, H₂ | Methyl-tetrahydrofuran | ~98 | ≥92% (HPLC) |
| 4 | Grignard Reaction | (S)-1-(3-Aminophenyl)-3-(dimethylamino)-2-methylpropan-1-one | Ethylmagnesium bromide | THF | 69 | >99 (HPLC) |
| 5 | Diazotization & Hydrolysis | (2S,3R)-3-(3-Aminophenyl)-1-(dimethylamino)-2-methylpentan-3-ol | NaNO₂, H₂SO₄ | Water | - | - |
| 6 | Hydrogenolysis & Salification | Intermediate from Step 5 | Pd/C, H₂, HCl | - | - | High |
Table 3: Alternative Route 2: Enantioselective Synthesis via Evans Chiral Auxiliary
| Step No. | Reaction | Starting Material | Reagents | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Acylation | (R)-4-phenyloxazolidin-2-one | (E)-3-(3-(benzyloxy)phenyl)acryloyl chloride | Dichloromethane | 95 | - |
| 2 | Conjugate Addition | N-Enoyl oxazolidinone | EtMgBr, CuBr·SMe₂ | THF | 91 | >99:1 |
| 3 | Alkylation | Intermediate from Step 2 | NaHMDS, MeI | THF | 86 | >99.9:0.1 |
| 4 | Auxiliary Cleavage | N-Acyl oxazolidinone | LiOH, H₂O₂ | THF/Water | 86 | - |
| 5 | Amidation | Carboxylic acid | Oxalyl chloride, (CH₃)₂NH·HCl | Dichloromethane | 90 | - |
| 6 | Reduction | Dimethylamide | LiAlH₄ | THF | - | - |
| 7 | Deprotection | O-benzyl-tapentadol | H₂, Pd/C | Methanol | 90 | - |
| Overall | - | (E)-3-(3-(benzyloxy)phenyl)acrylic acid | - | - | ~44 | >99.9% de |
Table 4: Alternative Route 3: From 1-(3-Methoxyphenyl)propan-1-one via Mannich Reaction
| Step No. | Reaction | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Mannich Reaction | 1-(3-Methoxyphenyl)propan-1-one | N-Benzylmethylamine, Paraformaldehyde, HCl | Acetonitrile | 97 | 87 (HPLC) |
| 2 | Chiral Resolution | Racemic 3-(benzyl(methyl)amino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | R-(-)-Mandelic acid | Isopropanol | - | 98.2% ee |
| 3 | Grignard Reaction | (S)-3-(benzyl(methyl)amino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | Ethylmagnesium bromide | Me-THF | - | ≥99 (HPLC) |
| 4 | Hydrogenolysis | (2S,3R)-1-(benzyl(methyl)amino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | Pd/C, H₂, Trifluoroacetic anhydride | Me-THF | - | - |
| 5 | Demethylation | (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine HCl | Methanesulfonic acid, Methionine | - | ~90 | 98 (HPLC) |
Experimental Protocols
Baseline Synthesis: From this compound
Step 1: Reduction of 1-Dimethylamino-2-methyl-3-pentanone To a solution of 1-dimethylamino-2-methyl-3-pentanone (143.23 g, 1 mol) in 1.5 L of methanol at 0°C under a nitrogen atmosphere, 96% sodium borohydride (60 g, 1.52 mol) is added in portions. The reaction mixture is stirred for 8 hours while monitoring with TLC. The solvent is removed under reduced pressure, and the residue is poured into water. The pH is adjusted to neutral, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield 1-(dimethylamino)-2-methylpentan-3-ol as a colorless oil (124 g, 85.4% yield, 96.2% purity by GC).[1]
Step 2: Halogenation of 1-(Dimethylamino)-2-methylpentan-3-ol 1-(Dimethylamino)-2-methylpentan-3-ol (145.3 g, 1 mol) is dissolved in 2 L of dichloromethane and cooled to 0°C in an ice bath. Phosphorus tribromide (270.7 g, 1 mol) is added dropwise over approximately 2 hours. The reaction is stirred for an additional minute after the addition is complete. The reaction progress is monitored by TLC. The reaction mixture is then poured into water and extracted with dichloromethane. The organic layer is washed with aqueous sodium bicarbonate solution and saturated brine, then dried over anhydrous magnesium sulfate. Concentration under reduced pressure affords 3-bromo-N,N,2-trimethylpentan-1-amine as a yellow oil (172 g, 82.6% yield, 97.6% purity by GC).[1]
Step 3: Coupling Reaction Under a nitrogen atmosphere, nickel(II) iodide (1.56 g, 0.005 mol), 2-trans-4-aminocyclohexanol (1.15 g, 0.01 mol), tricyclohexylphosphine (2.80 g, 0.01 mol), and isopropanol (200 mL) are placed in a reaction flask and stirred for 15 minutes. Anhydrous sodium carbonate (14.8 g, 0.14 mol), 3-methoxyphenylboronic acid (15.2 g, 0.1 mol), and 3-bromo-N,N,2-trimethylpentan-1-amine (20.8 g, 0.1 mol) are added. The mixture is slowly heated to 70°C and stirred overnight. After completion (monitored by TLC), the reaction is cooled to room temperature, and the solution is slowly added to a saturated aqueous salt solution. The product is extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and purified by silica gel chromatography to give 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine as a pale yellow liquid (15.9 g, 67.7% yield).[1]
Step 4: Demethylation 3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (36 g, 0.153 mol) is added to a reaction flask with 45% hydroiodic acid (175 mL, 0.615 mol) and refluxed for 12 hours. After completion (monitored by TLC), the mixture is cooled to room temperature and poured into a 10% sodium hydroxide solution to adjust the pH to 9. The product is extracted with ethyl acetate and washed. The organic layer is dried and concentrated to give racemic tapentadol as a pale yellow liquid (28.1 g, 82.6% yield).[1]
Step 5: Resolution and Salification The racemic tapentadol is subjected to chiral resolution using a suitable resolving agent. The desired enantiomer is then treated with 1.0 N hydrochloric acid to a pH of approximately 2.0 to induce crystallization. The resulting white solid is filtered to obtain tapentadol hydrochloride (31.1 g, 12.0% overall yield, HPLC purity: 99.59%, ee > 99.5%).[1]
Alternative Route 1: From 1-(3-Nitrophenyl)propan-1-one
Step 1: Mannich Reaction In a 1 L four-neck flask, N,N-dimethylamine HCl (80.0 g, 0.982 mol), paraformaldehyde (45 g, 1.499 mol), water (30 g, 1.667 mol), and acetic anhydride (30 ml, 0.32 mol) are heated to 50°C and stirred for 30 minutes. Acetic anhydride (200 ml, 2.12 mol) is added, and the mixture is stirred at 50-70°C for at least 1 hour. A suspension of 1-(3-nitrophenyl)propan-1-one (150 g, 0.837 mol) in acetic anhydride (200 ml, 2.12 mol) is added, and the reaction is stirred at about 70°C for 16 hours. After >90% conversion (HPLC), about 200 ml of solvent is distilled off, and 600 ml of ethanol is added. The suspension is cooled, stirred, filtered, and washed with acetone. The wet product is suspended in water and t-butyl-methylether, the pH is adjusted to 10-12 with 28% sodium hydroxide, and the organic phase is separated and concentrated to give 3-(dimethylamino)-2-methyl-1-(3-nitrophenyl)-propan-1-one as a slightly yellowish oil (about 182 g, ~92% yield, HPLC purity ≥ 99%).[2]
Step 2: Chiral Resolution (2R,3R)-O,O'-dibenzoyl tartaric acid monohydrate (159 g, 0.423 mol) in acetone (500 ml) is stirred at 35-40°C until dissolved. A solution of 3-(dimethylamino)-2-methyl-1-(3-nitrophenyl)-propan-1-one (100 g, 0.423 mol) in methanol (83 ml) is added. The suspension is stirred for 1-4 hours at 35-40°C and for 24 hours at 20-25°C. The solid is filtered, washed with acetone, and then resuspended in acetone, heated, and stirred. Filtration and washing yield the wet dibenzoyltartrate salt. This salt is suspended in water and t-butyl-methylether, the pH is adjusted to 10-12 with 28% sodium hydroxide, and the organic layer is concentrated to give (S)-3-(dimethylamino)-2-methyl-1-(3-nitrophenyl)-propan-1-one as a slightly yellowish oil (about 95 g, ~95% yield, HPLC purity ≥ 99%, ee ≥ 98.5%).[2]
Step 3: Nitro Reduction (S)-3-(dimethylamino)-2-methyl-1-(3-nitrophenyl)-propan-1-one (100 g, 0.423 mol), methyl-tetrahydrofuran (400 ml), and 5% Pd/C (4.0 g, anhydrous) are placed in a 1 L autoclave. The suspension is cooled to 0-4°C and hydrogenated at 2 bars of hydrogen gas, maintaining the temperature below 8°C. After completion (HPLC), the catalyst is filtered off. The solution can be used directly or concentrated to give (S)-1-(3-aminophenyl)-3-(dimethylamino)-2-methylpropan-1-one as a yellow to dark red oil (about 86 g, ~98% yield, ee ≥ 97%, purity ≥ 92%).[2]
Step 4: Grignard Reaction To ethylmagnesium bromide (1M in THF; 726 ml, 0.726 mol) under a nitrogen flow, a solution of (S)-3-(dimethylamino)-2-methyl-1-(3-amino-phenyl)-propan-1-one (50 g, 0.242 mol) in 50 ml of THF is added dropwise, maintaining the temperature between 15-30°C. The reaction is stirred at room temperature for 3 hours. The reaction is cooled, and toluene and a 20% ammonium hydrogen sulfate solution are added. The organic phase is separated and concentrated to give (2S,3R)-3-(3-aminophenyl)-1-(dimethylamino)-2-methylpentan-3-ol as a reddish oil (about 62 g, ~69% yield, HPLC purity ≥ 99%).[2]
Step 5: Diazotization and Hydrolysis (2R,3R)-dimethylamino-1-ethyl-2-methyl-propyl)-phenylamine (10 g, 0.045 mol) is added to a cooled (4°C) solution of 30-35% sulfuric acid (50 ml). A solution of NaNO₂ (3.4 g, 0.05 mol) in 10 ml of water is added dropwise. The reaction is stirred for 1 hour at 4°C. The resulting diazonium salt solution is then typically heated to induce hydrolysis to the phenol, which is tapentadol.[2][3]
Alternative Route 2: Enantioselective Synthesis via Evans Chiral Auxiliary
Step 1: Acylation of (R)-4-phenyloxazolidin-2-one To a solution of (R)-4-phenyloxazolidin-2-one in dichloromethane, (E)-3-(3-(benzyloxy)phenyl)acryloyl chloride is added to yield the corresponding N-enoyl oxazolidinone (95% yield).[4]
Step 2: Asymmetric Conjugate Addition The N-enoyl oxazolidinone is reacted with ethylmagnesium bromide in the presence of a catalytic amount of CuBr·SMe₂ in THF at -20°C to afford the conjugate addition product (91% yield, >99:1 dr).[4]
Step 3: Stereoselective Alkylation The product from the previous step is treated with sodium hexamethyldisilazide (NaHMDS) in THF, followed by the addition of methyl iodide to give the α,β-disubstituted imide (86% yield, >99.9:0.1 dr after crystallization).[4]
Step 4: Chiral Auxiliary Cleavage The chiral auxiliary is removed by hydrolysis with lithium hydroxide and hydrogen peroxide in a THF/water mixture to provide the corresponding carboxylic acid (86% yield). The chiral auxiliary can be recovered.[4]
Step 5: Amidation The carboxylic acid is treated with oxalyl chloride followed by dimethylamine hydrochloride in the presence of triethylamine in dichloromethane to afford the dimethylamide (90% yield).[4]
Step 6: Reduction of the Amide The dimethylamide is reduced with lithium aluminum hydride (LiAlH₄) in dry THF to yield O-benzyl-tapentadol.[4]
Step 7: Debenzylation O-benzyl-tapentadol is deprotected under a hydrogen atmosphere with a palladium on carbon (Pd/C) catalyst in methanol to give tapentadol (90% yield, 99.9% de).[4]
Alternative Route 3: From 1-(3-Methoxyphenyl)propan-1-one via Mannich Reaction
Step 1: Mannich Reaction In a 1 L four-neck flask, 95% w/w paraformaldehyde (19.2 g, 0.638 moles) and acetonitrile (300 mL) are loaded. The mixture is cooled to below 10°C, and 97% w/w N-benzylmethylamine (77.3 g, 0.638 moles) and 36% HCl (70.9 g, 0.70 moles) are added. Finally, 99.7% 1-(3-methoxyphenyl)propan-1-one (100 g, 0.608 moles) is added. The reaction is heated at 65±5°C for 20-24 hours. The solution is concentrated, and toluene and water are added. The phases are separated, and the aqueous phase is basified with 28% NaOH to pH 11-13 and extracted with toluene. The organic phase is concentrated to yield 3-(benzyl-methyl-amino)-2-methyl-1-(3-methoxy-phenyl)-propan-1-one as a pale yellow oil (201 g, 97% yield, 87% HPLC purity).[1][5][6][7][8]
Step 2: Chiral Resolution The racemic product from the previous step is dissolved in isopropanol with R-(-)-mandelic acid (93 g, 0.608 moles). The mixture is stirred at 15±5°C for 48 hours and then at 4±4°C for 2 hours. The solid is filtered and dried to give 150 g of the mandelate salt (98.2% ee for the S enantiomer). The salt is suspended in water, the pH is adjusted to 10-12 with 28% NaOH, and the free base is extracted with toluene. Concentration yields (S)-3-(benzyl-methyl-amino)-2-methyl-1-(3-methoxy-phenyl)-propan-1-one as a colorless oil (98 g).[1][5][6][7][8]
Step 3: Grignard Reaction To a solution of ethylmagnesium bromide (1M in Me-THF, 125 mL, 0.125 mol), a solution of (S)-3-(benzyl-methyl-amino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (18.5 g, 0.0623 mol) in 10 mL of Me-THF is added dropwise at 10-35°C. The mixture is stirred for 2-3 hours. The reaction is quenched with a 10% solution of ammonium hydrogen sulfate. The organic phase is concentrated to give (2S,3R)-1-(methylbenzylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol as a pale yellow oil.[1][5][6][7][8]
Step 4: Hydrogenolysis The oil from the previous step is dissolved in 80 mL of Me-THF. Trifluoroacetic anhydride (13.08 g, 0.0623 mol) is added at <40°C, and the mixture is heated to 35-45°C for 2-3 hours. The mixture is cooled, and Pd/C (2.0 g) is added. The mixture is hydrogenated at 3-6 bar for 16-24 hours at 20-35°C.[1][5][6][7][8]
Step 5: Demethylation (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine HCl (6.0 g, 0.022 moles) is dissolved in 28 mL of methanesulfonic acid, and methionine (4.7 g, 0.031 moles) is added. The reaction is stirred at 75-80°C for 16-20 hours. The mixture is cooled, and water is added. The pH is adjusted to 10-11 with 28% NaOH. The product is extracted with ethyl acetate and then precipitated as the hydrochloride salt by bubbling HCl gas into the solution (6.5 g, about 90% yield, 98% HPLC purity).[1][5][6][7][8]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
Caption: Baseline synthesis of Tapentadol.
Caption: Alternative Synthesis from 1-(3-Nitrophenyl)propan-1-one.
References
- 1. CN102936205B - Synthesis method of tapentadol - Google Patents [patents.google.com]
- 2. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]
- 3. CN102936205A - Synthesis method of tapentadol - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patents.justia.com [patents.justia.com]
- 7. INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 [data.epo.org]
- 8. US20130178644A1 - Process for the synthesis of tapentadol and intermediates thereof - Google Patents [patents.google.com]
Confirming the Absolute Configuration of (2S)-1-(Dimethylamino)-2-methylpentan-3-one: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a critical step in the development of stereospecific pharmaceuticals. The spatial arrangement of atoms in a molecule can significantly impact its pharmacological and toxicological properties. This guide provides an objective comparison of key analytical techniques for confirming the absolute configuration of (2S)-1-(Dimethylamino)-2-methylpentan-3-one, a crucial chiral intermediate in the synthesis of the analgesic drug Tapentadol. The performance of each method is evaluated based on sample requirements, experimental workflow, and the nature of the data generated.
Introduction to (2S)-1-(Dimethylamino)-2-methylpentan-3-one
(2S)-1-(Dimethylamino)-2-methylpentan-3-one is a chiral β-amino ketone whose (S)-configuration is essential for the desired stereochemistry and therapeutic efficacy of Tapentadol.[1] Ensuring the correct absolute configuration of this synthetic intermediate is paramount for the safety and effectiveness of the final active pharmaceutical ingredient (API). This guide explores four principal methods for this stereochemical confirmation: Optical Rotation, X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).
Comparison of Analytical Techniques
The selection of an appropriate method for determining the absolute configuration depends on factors such as the physical state of the sample, the presence of chromophores, and the availability of instrumentation. The following table summarizes the key attributes of each technique.
| Feature | Optical Rotation | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Measures the rotation of plane-polarized light by a chiral compound in solution. | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule. |
| Sample Requirement | Enantiomerically pure sample in solution. | A high-quality single crystal of the compound. | Enantiomerically pure sample in solution. | Enantiomerically pure sample in solution containing a chromophore. |
| Data Output | Specific rotation value ([α]). | A complete 3D molecular structure with atomic coordinates. | A VCD spectrum showing positive and negative bands corresponding to vibrational transitions. | An ECD spectrum showing positive and negative Cotton effects. |
| Confidence Level | Moderate; comparison with literature values required. | High; provides an unambiguous determination of absolute configuration. | High; comparison with quantum chemical calculations provides a reliable assignment. | High; comparison with theoretical calculations or empirical rules allows for confident assignment. |
Optical Rotation
Optical rotation is a classical and straightforward method for characterizing chiral compounds. It measures the extent to which a substance rotates the plane of polarized light. The specific rotation is a characteristic property of a chiral molecule under defined experimental conditions.
Experimental Data
For a compound closely related to the target molecule, identified as (S)-(+)-1,1-dimethylamino-2-methyl pentan-3-one, a specific rotation value has been reported in the literature.
| Compound | Specific Rotation ([α]D) | Conditions |
| (S)-(+)-1,1-dimethylamino-2-methyl pentan-3-one | +95° | Not specified |
Note: This value is reported in a patent document citing the journal Chirality, 1994, 6, 389-399. Confirmation of the experimental conditions from the original source is recommended.
Experimental Protocol
-
Sample Preparation: Prepare a solution of the enantiomerically pure (2S)-1-(Dimethylamino)-2-methylpentan-3-one of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., chloroform, methanol).
-
Measurement:
-
Use a polarimeter with a sodium D-line light source (589 nm).
-
Fill a sample cell of a known path length (l, in dm) with the solution.
-
Measure the observed angle of rotation (α).
-
-
Calculation: Calculate the specific rotation using the formula: [α]D = α / (c × l)
-
Comparison: Compare the experimentally determined specific rotation with the literature value for the (S)-enantiomer. A positive sign of rotation is expected for the (S)-enantiomer based on the available data.
Caption: Workflow for Optical Rotation Measurement.
X-ray Crystallography
X-ray crystallography is considered the gold standard for determining the absolute configuration of a chiral molecule as it provides a direct visualization of the three-dimensional structure.[2]
Experimental Protocol
-
Crystallization: The most critical and often challenging step is to grow a high-quality single crystal of (2S)-1-(Dimethylamino)-2-methylpentan-3-one. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection:
-
Mount the single crystal on a goniometer in an X-ray diffractometer.
-
Irradiate the crystal with a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density and refine the atomic positions.
-
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is calculated, which should be close to 0 for the correct enantiomer and close to 1 for the inverted structure.
Caption: Workflow for X-ray Crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[3] It is a powerful technique for determining the absolute configuration of chiral molecules in solution, especially when coupled with quantum chemical calculations.[3]
No experimental VCD spectrum for (2S)-1-(Dimethylamino)-2-methylpentan-3-one is currently available in the public domain. The following represents a general protocol and an illustrative example.
Experimental Protocol
-
Sample Preparation: Prepare a solution of the enantiomerically pure compound in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
Spectral Acquisition:
-
Record the VCD and infrared (IR) absorption spectra using a VCD spectrometer.
-
Acquire the spectrum of the pure solvent as a baseline.
-
Subtract the solvent spectrum from the sample spectrum.
-
-
Computational Modeling:
-
Perform a conformational search for (2S)-1-(Dimethylamino)-2-methylpentan-3-one to identify all low-energy conformers.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each conformer using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (S)-configuration. A good match between the signs and relative intensities of the experimental and calculated bands confirms the absolute configuration.
References
Confirming Synthesis Success: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized product is a critical step. This guide provides a comparative overview of the primary spectroscopic techniques employed for this purpose, offering insights into their principles, data interpretation, and experimental protocols. We also present alternative methods and a logical workflow to guide the selection of the most appropriate analytical strategy.
The successful synthesis of a target molecule is the cornerstone of chemical and pharmaceutical research. However, the journey from reaction to confirmed product relies on rigorous analytical techniques to verify the molecular structure. Spectroscopic methods, which probe the interaction of electromagnetic radiation with matter, are the most powerful and widely used tools for this purpose. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing the necessary details for their effective application.
Spectroscopic Techniques: A Head-to-Head Comparison
The three pillars of spectroscopic analysis for structural elucidation are NMR, MS, and IR. Each technique provides a unique piece of the structural puzzle, and often, a combination of all three is required for definitive confirmation. The following table summarizes the key information obtained from each technique using Aspirin (acetylsalicylic acid) as a model compound.
| Spectroscopic Technique | Information Provided | Aspirin (C₉H₈O₄) - Example Data Interpretation |
| ¹H NMR Spectroscopy | Provides information about the chemical environment, number, and connectivity of hydrogen atoms (protons). | Chemical Shifts (ppm, CDCl₃): 11.77 (s, 1H, -COOH), 8.12 (d, 1H, Ar-H), 7.66 (t, 1H, Ar-H), 7.28 (t, 1H, Ar-H), 7.16 (d, 1H, Ar-H), 2.36 (s, 3H, -COCH₃).[1] The distinct signals for the carboxylic acid proton, the aromatic protons, and the methyl protons, along with their splitting patterns and integrations, confirm the presence and arrangement of these groups. |
| ¹³C NMR Spectroscopy | Reveals the number of chemically distinct carbon atoms and provides insights into their chemical environment (e.g., hybridization, attached functional groups). | Chemical Shifts (ppm, CDCl₃): 170.2, 169.8, 151.3, 134.9, 132.5, 126.2, 124.0, 122.3, 21.0.[2] The signals correspond to the two carbonyl carbons (ester and carboxylic acid), the six aromatic carbons, and the methyl carbon, confirming the carbon skeleton of aspirin. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation, which correspond to molecular vibrations. | Key Absorption Bands (cm⁻¹): ~3000 (broad, O-H stretch of carboxylic acid), 1750 (C=O stretch of ester), 1680 (C=O stretch of carboxylic acid), ~1600 (C=C stretch of aromatic ring), ~1200 (C-O stretch).[3][4] These characteristic peaks confirm the presence of the carboxylic acid, ester, and aromatic functional groups. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through the analysis of fragmentation patterns. | Molecular Ion Peak (M⁺): m/z = 180.[2][5] This corresponds to the molecular weight of aspirin. Key Fragment Ions (m/z): 138, 120, 92. These fragments arise from the loss of specific parts of the molecule (e.g., the acetyl group), providing further evidence for the proposed structure. |
Beyond Spectroscopy: Alternative Structural Confirmation Methods
While spectroscopic methods are the workhorses of structural elucidation, other techniques can provide invaluable, often definitive, information.
| Alternative Technique | Principle | Advantages | Limitations |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.[1][6] | Provides an unambiguous, high-resolution 3D structure of the molecule.[1][7] | Requires a suitable single crystal of the compound, which can be difficult to grow. |
| Elemental Analysis | Determines the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a compound.[8] | Confirms the empirical formula of the synthesized product. It is a fast, simple, and inexpensive technique.[8] | Does not provide information about the connectivity of atoms or the overall molecular structure. |
Experimental Protocols: A Step-by-Step Guide
The quality of spectroscopic data is directly dependent on meticulous experimental technique. Below are detailed protocols for the key spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-25 mg of the purified synthesis product for ¹H NMR, and 20-100 mg for ¹³C NMR.[9]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[4] The deuterated solvent prevents large solvent signals from obscuring the analyte signals and is used for the instrument's lock system.[10]
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
Instrument Setup and Data Acquisition:
-
Insertion: Carefully place the NMR tube into a spinner and use a depth gauge to ensure correct positioning. Insert the sample into the NMR spectrometer.[8]
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample to achieve high-resolution spectra.[1]
-
Parameter Setup (¹H NMR):
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.
-
Number of Scans: Usually 8-16 scans are sufficient for a good signal-to-noise ratio.[6]
-
-
Parameter Setup (¹³C NMR):
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.
-
Spectral Width: A wider spectral width is needed (e.g., 0-220 ppm).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.[1]
-
-
Data Acquisition: Initiate the acquisition sequence.
-
Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phasing and baseline correction are then applied.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Sample Placement: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Pressure Application: For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
Instrument Setup and Data Acquisition:
-
Background Scan: First, acquire a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Processing: The instrument software will automatically subtract the background and display the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Solution Preparation: Dissolve a small amount of the sample (typically in the microgram to nanogram range) in a suitable solvent system, often a mixture of water and an organic solvent like acetonitrile or methanol, to a final concentration in the low µM to nM range.
-
Acidification: A small amount of a volatile acid, such as formic acid, is often added to promote protonation and the formation of positive ions.
Instrument Setup and Data Acquisition:
-
Sample Introduction: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Ionization (ESI): A high voltage is applied to the liquid as it exits a capillary, causing it to form a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Logical Workflow for Structural Confirmation
The process of confirming the structure of a synthesis product typically follows a logical progression, starting with simpler, more routine techniques and moving to more complex or definitive methods if necessary.
Caption: Workflow for structural confirmation of a synthesis product.
Decision-Making in Spectroscopic Analysis
Choosing the right combination of spectroscopic techniques is key to an efficient and successful structural elucidation. This decision is often guided by the information gathered at each stage of the analysis.
Caption: Decision-making flowchart for selecting spectroscopic techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 6. benchchem.com [benchchem.com]
- 7. organomation.com [organomation.com]
- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. inchemistry.acs.org [inchemistry.acs.org]
A Researcher's Guide to the Determination of Enantiomeric Excess in Chiral Ketones
In the fields of pharmaceutical development, asymmetric synthesis, and materials science, the precise determination of enantiomeric excess (ee) is paramount for ensuring the efficacy, safety, and desired properties of chiral molecules.[1] Chiral ketones, in particular, are crucial intermediates and building blocks in the synthesis of a vast array of bioactive compounds. This guide provides a comprehensive comparison of the principal analytical methods for determining the enantiomeric excess of chiral ketones, offering researchers and scientists the data and protocols needed to select the most suitable technique for their specific applications.
Enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in greater amounts than the other.[2] It is expressed as a percentage, with a racemic mixture having an ee of 0% and a completely pure enantiomer having an ee of 100%.[1][2] The most prominent and reliable methods for ee determination of chiral ketones include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.
Comparison of Analytical Methods
The selection of an analytical method for determining the enantiomeric excess of chiral ketones is a critical decision that balances factors such as the required accuracy, sensitivity, sample throughput, and the nature of the ketone itself. Chiral HPLC and GC are separation-based techniques that physically resolve the enantiomers, while NMR spectroscopy with chiral solvating agents relies on the formation of diastereomeric complexes that exhibit distinct spectral signals.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Solvating Agents (CSAs) |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP).[3] | Physical separation of volatile enantiomers on a chiral stationary phase.[4] | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[5][6] |
| Typical Accuracy | High (typically <2% error) | High (typically <2% error) | Moderate to High (typically 2-5% error, can be higher) |
| Precision | High (RSD <2%) | High (RSD <2%) | Moderate (RSD <5%) |
| Limit of Detection (LOD) | Low (ng to pg range) | Very Low (pg to fg range) | High (µg to mg range) |
| Analysis Time | 10-30 minutes per sample | 5-20 minutes per sample | 5-15 minutes per sample |
| Sample Throughput | Moderate to High (with autosampler) | High (with autosampler) | Moderate |
| Sample Requirements | Soluble in mobile phase, UV-active or amenable to other detection methods. | Volatile and thermally stable. Derivatization may be required. | Soluble in deuterated solvent, sufficient concentration for NMR detection. |
| Instrumentation Cost | High | Moderate to High | High |
| Strengths | Broad applicability to a wide range of ketones, robust and reproducible, preparative scale-up is possible.[3][7] | High resolution and sensitivity, faster analysis times.[8] | Rapid method development, no physical separation required, provides structural information.[5] |
| Limitations | Method development can be time-consuming, requires specific chiral columns.[7] | Limited to volatile and thermally stable compounds, potential for racemization at high temperatures. | Lower sensitivity and accuracy compared to chromatographic methods, potential for signal overlap.[9] |
Experimental Protocols
The following protocols provide a general framework for the determination of enantiomeric excess in chiral ketones using the three primary analytical techniques. Optimization for specific ketones and available instrumentation is typically required.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[10] The separation is achieved by passing the sample through a column packed with a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.[3]
Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of chiral ketones.[3][10]
-
Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter for optimizing the separation.
-
Sample Preparation: Dissolve the chiral ketone sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (typically 0.5-1.5 mL/min).
-
Set the column temperature (often ambient, but can be varied to optimize separation).
-
Set the detector wavelength (e.g., UV detector at a wavelength where the ketone absorbs).
-
-
Injection and Data Acquisition: Inject a small volume of the sample (e.g., 5-20 µL) onto the column and record the chromatogram.
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
-
Chiral Gas Chromatography (GC)
Chiral GC is an excellent method for the determination of enantiomeric excess of volatile and thermally stable chiral ketones.[8] Similar to chiral HPLC, it utilizes a chiral stationary phase, typically a cyclodextrin derivative, coated on the inside of a capillary column.[4]
Protocol for Chiral GC Analysis:
-
Column Selection: Select a suitable chiral capillary column. Columns with derivatized β-cyclodextrins are commonly used for the separation of chiral ketones.[4]
-
Sample Preparation: Dissolve the chiral ketone sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether) at an appropriate concentration (e.g., 1 mg/mL).
-
Instrument Setup:
-
Install the chiral column in the gas chromatograph.
-
Set the injector and detector temperatures. The injector temperature should be high enough to vaporize the sample without causing degradation.
-
Program the oven temperature. An initial isothermal period followed by a temperature ramp is often used to achieve good separation.
-
Set the carrier gas flow rate (e.g., helium or hydrogen).
-
-
Injection and Data Acquisition: Inject a small volume of the sample (e.g., 1 µL) into the GC and start the data acquisition.
-
Data Analysis:
-
Identify the peaks for the two enantiomers in the resulting chromatogram.
-
Integrate the peak areas.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This NMR-based method offers a rapid means of determining enantiomeric excess without the need for chromatographic separation.[6] It involves the addition of a chiral solvating agent to the sample, which forms diastereomeric complexes with the enantiomers of the chiral ketone.[11] These complexes are non-equivalent and will exhibit separate signals in the NMR spectrum, allowing for their quantification.
Protocol for NMR Analysis with CSAs:
-
CSA Selection: Choose a suitable chiral solvating agent that is known to interact with ketones. Examples include chiral alcohols, acids, or lanthanide shift reagents.
-
Sample Preparation:
-
Accurately weigh the chiral ketone sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal of the chiral ketone that splits into two distinct signals upon addition of the CSA.
-
-
Data Analysis:
-
Integrate the areas of the two separated signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] * 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. gcms.cz [gcms.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. arpi.unipi.it [arpi.unipi.it]
Unraveling the Stereoselective Activity of 1-Dimethylamino-2-methylpentan-3-one Enantiomers: A Comparative Guide
For Immediate Release
Executive Summary
The biological activity of 1-Dimethylamino-2-methylpentan-3-one is highly dependent on its stereochemistry. The (-)-(1R,2R)-enantiomer is the precursor to the clinically active form of tapentadol, which exhibits a dual mechanism of action: μ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI). This stereoisomer is significantly more potent in its analgesic effects compared to its counterparts. This guide presents the available quantitative data for the active enantiomer of tapentadol, outlines the experimental protocols for key biological assays, and visualizes the underlying signaling pathways.
Data Presentation: Comparative Biological Activity of Tapentadol Stereoisomers
Due to the limited availability of direct comparative data for the enantiomers of this compound, the following table summarizes the known biological activities of the clinically relevant (-)-(1R,2R)-tapentadol. It is widely recognized in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different potencies and efficacies. The data for the other three stereoisomers of tapentadol are not as extensively published.
| Biological Target | Parameter | (-)-(1R,2R)-Tapentadol | Reference |
| μ-Opioid Receptor (MOR) | Binding Affinity (Ki) | ~60 - 100 nM | [1] |
| Norepinephrine Transporter (NET) | Reuptake Inhibition (Ki) | ~480 - 500 nM | [1] |
| In Vivo Analgesic Activity (Hot Plate Test, mouse) | ED50 | Data for specific enantiomers in this model is not detailed in the provided results. | |
| In Vivo Analgesic Activity (Writhing Test, mouse) | ED50 | 3.16 mg/kg (i.v.) | [2] |
Signaling Pathways and Experimental Workflows
The dual mechanism of action of the active tapentadol enantiomer involves two distinct signaling pathways, which work synergistically to produce analgesia.
Dual-Action Analgesic Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of (-)-(1R,2R)-tapentadol to the μ-opioid receptor and its inhibition of the norepinephrine transporter.
References
Benchmarking Purity of Synthesized 1-Dimethylamino-2-methylpentan-3-one Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of synthetically derived 1-Dimethylamino-2-methylpentan-3-one against commercially available standards. As a critical intermediate in the synthesis of various pharmaceutical compounds, notably the analgesic tapentadol, ensuring the purity of this chiral ketone is paramount for downstream applications.[1] This document outlines detailed experimental protocols for purity determination using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) for both achiral and chiral analysis, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The presented data serves as a comparative benchmark for researchers engaged in the synthesis and quality control of this important building block.
Purity Comparison of Synthesized vs. Commercial this compound
The purity of a newly synthesized batch of this compound was compared against two commercial standards. The synthesized product was produced via a Mannich-type reaction of 3-pentanone with dimethylamine and formaldehyde. Commercial standards were sourced from leading chemical suppliers, with stated purities of ≥95% and ≥99%.
| Analytical Method | Synthesized Batch | Commercial Standard 1 (≥95%) | Commercial Standard 2 (≥99%) |
| GC-MS (Total Ion Chromatogram) | 98.7% | 96.2% | 99.3% |
| HPLC (UV @ 210 nm) | 98.9% | 95.8% | 99.5% |
| Chiral HPLC (% Enantiomeric Excess) | 99.2% e.e. | Not specified | 99.0% e.e. |
| Quantitative ¹H-NMR (qNMR) | 98.5% (± 0.5%) | 95.5% (± 0.6%) | 99.1% (± 0.4%) |
Experimental Workflow
The following diagram illustrates the workflow for the comprehensive purity analysis of this compound.
References
Battle of the Pathways: A Cost-Benefit Analysis of Molnupiravir Synthesis
A detailed comparison of synthetic routes to the antiviral drug Molnupiravir reveals a classic drug development dilemma: balancing traditional, established methods with greener, more innovative approaches. This guide dissects two prominent pathways—one starting from uridine and another from cytidine—offering a quantitative and qualitative analysis to inform researchers, scientists, and drug development professionals in their pursuit of efficient and sustainable pharmaceutical manufacturing.
The urgency of the COVID-19 pandemic accelerated the development and manufacturing of antiviral therapies, with Molnupiravir emerging as a key oral treatment. The synthetic route to this active pharmaceutical ingredient (API) has been a subject of intense research, with the goal of reducing costs, improving yields, and minimizing environmental impact. This analysis focuses on two principal synthetic strategies, highlighting their respective strengths and weaknesses through a cost-benefit lens.
At a Glance: Comparing the Uridine and Cytidine Pathways
The initial synthesis of Molnupiravir, developed by Emory University, starts from the readily available but relatively expensive starting material, uridine.[1] This route, while foundational, has been criticized for its low overall yield and significant solvent waste.[2] In response, alternative pathways commencing from cytidine have been developed, offering a more cost-effective and environmentally friendly approach.[3][4]
| Metric | Uridine Pathway (Original) | Cytidine Pathway (Improved Biocatalytic) |
| Starting Material | Uridine | Cytidine |
| Number of Steps | 5 | 2-3 |
| Overall Yield | ~17% | 41-60% |
| Cost of Goods (COGs) / kg | ~$467 (for an improved 3-step version) | ~$205 |
| Key Cost Drivers | Uridine, Solvent usage | Cytidine, Enzyme (e.g., Novozyme 435) |
| Environmental Impact | High solvent waste | Reduced solvent usage, greener solvents |
| Purification | Often requires chromatography | Chromatography-free |
Caption: A comparative summary of the original Uridine pathway and an improved biocatalytic Cytidine pathway for the synthesis of Molnupiravir.
The Pathways in Detail: A Deeper Dive
The Uridine Pathway: The Established Route
The original five-step synthesis starting from uridine involves the protection of the ribose hydroxyl groups, esterification, introduction of a triazole group, reaction with hydroxylamine, and finally, deprotection.[5] While a functional route, its multi-step nature contributes to a lower overall yield, estimated to be around 17%.[4] Later improvements managed to reduce the number of steps to three, achieving a cost of goods of approximately $467/kg.[3] A significant contributor to the environmental footprint of this pathway is the extensive use of organic solvents, particularly in purification steps like column chromatography.[5]
The Cytidine Pathway: A Greener, More Efficient Alternative
To address the shortcomings of the uridine route, researchers developed pathways starting from cytidine. One notable example is a two-step biocatalytic process.[3][6] This route involves the direct hydroxamination of cytidine to form N-hydroxycytidine (NHC), followed by a selective enzymatic acylation to yield Molnupiravir.[6] This streamlined approach boasts a significantly higher overall yield of 41-60% and avoids the need for costly and waste-generating chromatographic purification.[3][6] The cost of goods for this pathway is estimated to be around $205/kg, a more than two-fold reduction compared to the improved uridine route.[3] While the enzyme (Novozyme 435) is a key cost driver, its potential for recycling can further improve the economics of the process.[3]
Experimental Protocols: A How-To Guide
Improved Two-Step Synthesis of Molnupiravir from Cytidine
Step 1: Hydroxamination of Cytidine to N-hydroxycytidine (NHC)
-
To a solution of cytidine in pure water, add hydroxylamine sulfate.
-
Heat the reaction mixture to facilitate the conversion to NHC.
-
Upon reaction completion, cool the mixture to allow for the crystallization of NHC hydrate.
-
Isolate the pure NHC hydrate by filtration. This method avoids the need for chromatographic purification.[6]
Step 2: Enzymatic Acylation of NHC to Molnupiravir
-
Suspend the NHC hydrate in 2-methyltetrahydrofuran (2-MeTHF), a greener solvent alternative to dioxane.
-
Add an acylating agent and the enzyme Novozyme 435 (20 wt% loading).
-
Run the reaction at a higher concentration to improve efficiency.
-
To convert any oxime-ester byproduct to the final product, add hydroxylamine at the end of the reaction.
-
Crystallize the final product, Molnupiravir, from water to yield a high-purity product.[6]
Visualizing the Analysis and Pathways
Caption: Workflow for a cost-benefit analysis of synthetic pathways.
Caption: Comparison of the multi-step Uridine and the streamlined Cytidine pathways to Molnupiravir.
Conclusion: A Clear Winner in the Quest for Sustainability
The comparative analysis of the synthetic pathways to Molnupiravir clearly demonstrates the advantages of adopting greener and more efficient chemical processes in pharmaceutical manufacturing. While the original uridine-based synthesis served its initial purpose, the development of the cytidine-based biocatalytic route represents a significant step forward. With a higher yield, lower cost of goods, and a reduced environmental footprint, the cytidine pathway is a compelling example of how green chemistry principles can be applied to create more sustainable and economically viable drug production methods. For researchers and drug development professionals, this case study underscores the importance of continuous process optimization and the exploration of innovative synthetic strategies to meet the dual demands of healthcare and environmental responsibility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. epa.gov [epa.gov]
- 3. Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Improved Synthesis Route for Molnupiravir - ChemistryViews [chemistryviews.org]
A Comparative Guide to the Applications of 1-Dimethylamino-2-methylpentan-3-one in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of 1-Dimethylamino-2-methylpentan-3-one, with a primary focus on its role as a key intermediate in pharmaceutical synthesis. The performance of this compound is objectively compared with alternative synthetic routes, supported by experimental data to inform research and development decisions.
Overview of this compound
This compound, particularly its (2S)-enantiomer (CAS: 159144-11-3), is a chiral ketone that has garnered significant attention in medicinal and organic chemistry.[1] Its molecular formula is C₈H₁₇NO, and it serves as a critical, stereochemically defined building block in the synthesis of complex molecules.[2] The primary and most well-documented application of this compound is as a pivotal intermediate in the stereospecific synthesis of the potent analgesic, Tapentadol.[2] While there are anecdotal mentions of its use in the synthesis of fragrances and dyes, there is a notable lack of substantial scientific literature and experimental data to support these claims.[3]
Primary Application: Intermediate in Tapentadol Synthesis
Tapentadol is a centrally acting analgesic with a dual mechanism of action, functioning as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[4] The specific stereochemistry of Tapentadol is crucial for its pharmacological activity, making the stereospecific synthesis from chiral intermediates like (2S)-1-(Dimethylamino)-2-methylpentan-3-one highly important.[2]
The synthesis of Tapentadol from this intermediate typically involves a Grignard reaction with 3-methoxyphenylmagnesium bromide to form a tertiary alcohol, followed by a series of transformations to yield the final active pharmaceutical ingredient (API).[5][6]
Synthetic Pathway via this compound
The following diagram illustrates the key steps in the synthesis of Tapentadol starting from (S)-1-(dimethylamino)-2-methylpentan-3-one.
Comparison of Synthesis Methods for Tapentadol Intermediates
Several synthetic routes to Tapentadol have been developed, each with its own set of intermediates and performance metrics. The following table compares the use of this compound with alternative approaches.
| Method | Key Intermediate(s) | Typical Yield | Purity/Stereoselectivity | Key Advantages | Key Disadvantages |
| Grignard Reaction with this compound | (S)-1-(Dimethylamino)-2-methylpentan-3-one | 94% (for the Grignard step)[7] | 98% purity by GC[7] | High yield and purity, well-established method. | Requires handling of organometallic reagents. |
| Mannich Reaction Route | 1-(3-methoxyphenyl)propan-1-one, 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | ~75% (for resolution step)[8] | Requires chiral resolution, which can be inefficient. | Starts from a different commercially available material. | Lower yields in the resolution step, longer process.[8] |
| Route via (S)-3-(benzyl-methylamino)-2-methyl-1-(3-methoxy-phenyl)-propan-1-one | (S)-3-(benzyl-methylamino)-2-methyl-1-(3-methoxy-phenyl)-propan-1-one | 97% (for the initial Mannich reaction)[3] | Enantiomeric excess >99% for the alkylation step.[3] | High stereoselectivity due to the bulky benzyl group.[3] | Requires additional debenzylation step. |
| Route via 1-(3-nitrophenyl)propan-1-one | (S)-3-(dimethylamino)-2-methyl-1-(3-nitrophenyl)-propan-1-one | ~92% (for the initial Mannich reaction)[8] | HPLC purity ≥ 99%[8] | Avoids certain patented routes. | Involves handling of nitro compounds and subsequent reduction. |
Experimental Protocols
Stereospecific Synthesis of (-)(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol (Intermediate for Tapentadol)
This protocol is adapted from patent literature and describes the Grignard reaction using (S)-(+)-1,1-dimethylamino-2-methyl pentan-3-one.[9]
Materials:
-
(S)-(+)-1,1-dimethylamino-2-methyl pentan-3-one (V)
-
3-Bromoanisole
-
Magnesium turnings
-
Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Water
-
Acetic acid
-
Aqueous sodium hydroxide solution
Procedure:
-
Preparation of Grignard Reagent: 3-Bromoanisole (166 g) is reacted with magnesium (21.3 g) in 126 ml of tetrahydrofuran in the presence of a catalytic amount of iodine to prepare 3-Methoxyphenylmagnesium bromide (IV).[9]
-
Grignard Reaction: (S)-(+)-1,1-dimethylamino-2-methyl pentan-3-one (V) (42 g) is added drop-wise to the prepared Grignard reagent over 90-120 minutes at approximately 25°C. The reaction is maintained for an additional 30 minutes.[9]
-
Work-up: The resulting solution is cooled to 5°C, and water is added slowly, maintaining the temperature between 5-10°C. Acetic acid (157 ml) is added to adjust the pH to 4.0. The aqueous layer is then basified to a pH of 8.0 with an aqueous sodium hydroxide solution. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane, 3 x 200 ml).[9]
-
Isolation: The combined organic layers are distilled to provide the title compound. Yield: 94%; Purity by GC: 98% .[7]
Alternative Synthesis via Mannich Reaction and Resolution
This protocol outlines an alternative route starting from 1-(3-methoxyphenyl)propan-1-one.
Materials:
-
1-(3-methoxyphenyl)propan-1-one
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
(2R,3R)-O,O'-dibenzoyl tartaric acid monohydrate
Procedure:
-
Mannich Reaction: 1-(3-methoxyphenyl)propan-1-one is reacted with dimethylamine hydrochloride and paraformaldehyde to yield racemic 3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one hydrochloride.[10]
-
Formation of Free Base: The hydrochloride salt is treated with sodium hydroxide to obtain the free base.[10]
-
Chiral Resolution: The racemic free base is then reacted with (2R,3R)-O,O'-dibenzoyl tartaric acid monohydrate to selectively precipitate the (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one L-(-)-dibenzoyltartarate salt. This step is reported to have yields of about 75%.[8][10]
-
Further Steps: The resolved keto compound is then reacted with an ethyl magnesium halide under Grignard conditions to proceed towards the synthesis of Tapentadol.[10]
Comparison of Synthetic Strategies
The choice of synthetic route to Tapentadol often involves a trade-off between factors such as stereoselectivity, overall yield, cost of starting materials, and operational complexity.
Other Potential Applications: Fragrance and Dye Synthesis
While some chemical suppliers and databases mention the use of this compound as a reagent in the synthesis of fragrances and dyes, a thorough review of the scientific literature reveals a lack of specific examples or experimental data to substantiate these claims.[3] Generally, aminoketones can be used as building blocks in organic synthesis due to their dual functionality.[11] In the context of dyes, molecules with amine groups can be utilized in reactions to form chromophores.[12] For fragrances, ketones are a well-known class of compounds that contribute to various scent profiles.[13] However, without specific studies detailing the use of this compound for these purposes, its application in these fields remains largely unsubstantiated in the available scientific literature.
Conclusion
The primary and well-established application of this compound is as a key chiral intermediate in the synthesis of the analgesic Tapentadol. The synthetic route utilizing this intermediate via a Grignard reaction is characterized by high yields and excellent stereocontrol. Alternative synthetic pathways to Tapentadol exist, often employing different starting materials and intermediates, which may offer advantages in specific manufacturing contexts but can also present challenges such as lower yields in resolution steps. For researchers and professionals in drug development, the choice of synthetic route will depend on a careful evaluation of factors including stereochemical purity requirements, overall process efficiency, and economic viability. The purported applications in fragrance and dye synthesis are not well-supported by current scientific literature and should be considered with caution.
References
- 1. (2S)-1-(Dimethylamino)-2-methylpentan-3-one | C8H17NO | CID 11389445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US8791287B2 - Process for the synthesis of tapentadol and intermediates thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 8. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]
- 9. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hezparfums.com [hezparfums.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Dimethylamino-2-methylpentan-3-one
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe disposal of 1-Dimethylamino-2-methylpentan-3-one, ensuring the protection of personnel and the environment.
Disposal Procedures and Safety Measures
The primary methods for the disposal of this compound and its contaminated materials are outlined below. Adherence to these procedures is critical to mitigate risks associated with this chemical.
| Disposal Method/Aspect | Key Recommendations and Precautions |
| Primary Disposal Route | Engage a licensed professional waste disposal service for the final disposal of the chemical.[1] Offer surplus and non-recyclable solutions to a certified disposal company.[1] All disposal activities must be in strict accordance with national and local regulations.[2][3] |
| Incineration | If permissible, burn in a chemical incinerator equipped with an afterburner and scrubber.[1] Exercise extreme caution during ignition due to the material's high flammability.[1] |
| Contaminated Packaging | Dispose of contaminated packaging in the same manner as the unused product.[1] Uncleaned containers should be treated as if they still contain the chemical.[2][3] |
| Spill Management | In the event of a spill, do not allow the product to enter drains.[1][2][3] Absorb the spill with an inert, liquid-absorbent material (e.g., Chemizorb®).[2] Collect the absorbed material, along with any contaminated soil, and place it in a suitable, closed container for disposal.[1][2] |
| Personal Protective Equipment (PPE) | Always wear appropriate personal protective equipment, including protective gloves and eye/face protection, when handling the chemical for disposal.[2][4] |
Experimental Protocols
Currently, publicly available safety data sheets do not provide specific experimental protocols for the neutralization or deactivation of this compound. The recommended procedure is to avoid self-treatment and to hand over the chemical waste to a certified waste disposal company.
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide outlines the decision-making process from the point of having surplus material to its final, safe disposal.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

